4-Cyclohexyloxane-2,6-dione
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H16O3 |
|---|---|
Molecular Weight |
196.24 g/mol |
IUPAC Name |
4-cyclohexyloxane-2,6-dione |
InChI |
InChI=1S/C11H16O3/c12-10-6-9(7-11(13)14-10)8-4-2-1-3-5-8/h8-9H,1-7H2 |
InChI Key |
XDHDIVJWGKFOSR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2CC(=O)OC(=O)C2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Hypothetical Structure Elucidation of 4-Cyclohexyloxy-2,6-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines the strategic approach to the chemical structure elucidation of the novel compound 4-Cyclohexyloxy-2,6-dione. As this molecule is not extensively documented in publicly available literature, this paper presents a hypothetical, yet scientifically rigorous, workflow for its synthesis and structural characterization. The guide details proposed synthetic pathways, requisite experimental protocols for spectroscopic analysis, and the interpretation of anticipated data. All quantitative predictions are systematically tabulated, and logical workflows are visualized using Graphviz diagrams to provide a comprehensive roadmap for researchers venturing into the study of this or structurally related molecules.
Introduction
Proposed Synthesis Pathway
A plausible synthetic route to 4-Cyclohexyloxy-2,6-dione is proposed, commencing from commercially available starting materials. The workflow is designed to be efficient and amenable to standard laboratory techniques.
Caption: Logical flow from hypothesis to structure confirmation.
Conclusion
This technical guide provides a comprehensive and hypothetical framework for the synthesis and structural elucidation of 4-Cyclohexyloxy-2,6-dione. The proposed synthetic route is based on well-established chemical transformations, and the predicted spectroscopic data offer clear benchmarks for the characterization of the target molecule. The detailed experimental protocols and logical workflows are intended to equip researchers with the necessary information to pursue the study of this and other novel chemical entities. This proactive approach to documenting the elucidation of a novel structure can serve as a valuable resource for the scientific community, fostering further research and development in the field of medicinal chemistry.
An In-depth Technical Guide to the Physical and Chemical Properties of 4-Cyclohexyloxy-cyclohexane-1,3-dione
Introduction
Cyclohexane-1,3-dione and its derivatives are pivotal structural motifs in organic chemistry, serving as versatile intermediates in the synthesis of a wide array of natural products, pharmaceuticals, and agrochemicals.[1][2][3] Their rich reactivity, stemming from the presence of two carbonyl groups and an active methylene bridge, allows for diverse chemical transformations. This guide focuses on the hypothetical compound 4-Cyclohexyloxy-cyclohexane-1,3-dione, providing a comprehensive overview of its predicted physical and chemical properties, a plausible synthetic route, and its potential reactivity.
Predicted Physicochemical Properties
The physical and chemical properties of 4-Cyclohexyloxy-cyclohexane-1,3-dione have been estimated based on the known values for cyclohexane-1,3-dione and various cyclohexyl ethers. The introduction of a bulky, non-polar cyclohexyloxy group is expected to significantly influence properties such as melting point, boiling point, and solubility compared to the parent dione.
| Property | Predicted Value | Rationale for Estimation |
| Molecular Formula | C₁₂H₁₈O₃ | Based on the proposed structure. |
| Molecular Weight | 210.27 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Similar to other solid cyclohexane-1,3-dione derivatives. |
| Melting Point | 110-125 °C | Expected to be higher than the parent 1,3-cyclohexanedione (105.5 °C) due to increased molecular weight and van der Waals forces, but the flexible ether linkage may disrupt crystal packing.[4] |
| Boiling Point | > 250 °C (with decomposition) | Significantly higher than related, smaller molecules like cyclohexyl methyl ether (~135°C) and 1,3-cyclohexanedione (~235°C) due to the large molecular mass.[5][6] Decomposition at high temperatures is common for complex organic molecules. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, chloroform, acetone). | The cyclohexyloxy group increases lipophilicity, reducing water solubility compared to 1,3-cyclohexanedione.[7] Good solubility in common organic solvents is anticipated. |
| pKa | 5.0 - 5.5 | The acidity is primarily due to the enolizable protons of the 1,3-dione system. The pKa is expected to be similar to that of 1,3-cyclohexanedione (pKa ≈ 5.26).[4] The 4-substituent is not expected to have a strong electronic effect on the enolate stability. |
Chemical Structure and Reactivity
4-Cyclohexyloxy-cyclohexane-1,3-dione, like other 1,3-dicarbonyl compounds, is expected to exist in equilibrium with its enol tautomer. This tautomerism is a key feature of its chemistry, influencing its reactivity.
Keto-enol tautomerism of 4-Cyclohexyloxy-cyclohexane-1,3-dione.
Key aspects of its predicted reactivity include:
-
Enolate Formation: The methylene protons alpha to both carbonyl groups are acidic, allowing for easy deprotonation with a base to form a resonance-stabilized enolate. This enolate is a potent nucleophile.
-
Alkylation and Acylation: The enolate can undergo C-alkylation at the 2-position and O-alkylation at the enolic oxygen.
-
Condensation Reactions: It can participate in various condensation reactions, such as the Knoevenagel and Michael reactions, with aldehydes and other electrophiles.[8]
-
Heterocycle Synthesis: Cyclohexane-1,3-diones are common precursors for the synthesis of various heterocyclic systems like pyrazoles, isoxazoles, and pyridines.[7][9]
Proposed Synthetic Pathway and Experimental Protocol
A plausible synthetic route to 4-Cyclohexyloxy-cyclohexane-1,3-dione involves a two-step process: first, the synthesis of a 4-substituted cyclohexane-1,3-dione intermediate, followed by the introduction of the cyclohexyloxy group. A regio-selective Michael-Claisen condensation appears to be a viable strategy.[10][11][12]
Proposed synthetic workflow for 4-Cyclohexyloxy-cyclohexane-1,3-dione.
Detailed Experimental Protocol (Theoretical)
Objective: To synthesize 4-Cyclohexyloxy-cyclohexane-1,3-dione via a one-pot Michael-Claisen condensation reaction.
Materials:
-
Acetone
-
Cyclohexyl acrylate (can be prepared from acrylic acid and cyclohexanol)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Toluene
-
Hydrochloric acid (1M)
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (2.0 eq) in anhydrous toluene under a nitrogen atmosphere. The suspension is cooled to -10°C using an ice-salt bath.
-
Enolate Formation: Acetone (1.0 eq) is added dropwise to the cooled suspension of sodium hydride over a period of 30 minutes, ensuring the temperature does not exceed -5°C. The mixture is stirred for an additional 30 minutes at this temperature to allow for the complete formation of the acetone enolate.
-
Michael-Claisen Reaction: A solution of cyclohexyl acrylate (2.0 eq) in anhydrous toluene is added dropwise to the reaction mixture over 1 hour, maintaining the temperature at -10°C. After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction is carefully quenched by the slow addition of 1M HCl at 0°C until the pH is acidic. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 4-Cyclohexyloxy-cyclohexane-1,3-dione.
Potential Applications
Given that many cyclohexane-1,3-dione derivatives exhibit significant biological activity, 4-Cyclohexyloxy-cyclohexane-1,3-dione could be a target for screening in various applications:
-
Agrochemicals: Many commercial herbicides, such as mesotrione and sulcotrione, are based on the cyclohexane-1,3-dione scaffold and function by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[3]
-
Pharmaceuticals: This class of compounds has been investigated for a range of therapeutic activities, including anti-inflammatory, anti-convulsant, and anti-proliferative effects.[2][9] The lipophilic cyclohexyloxy group could potentially enhance membrane permeability and bioavailability, making it an interesting candidate for drug development.
Conclusion
While "4-Cyclohexyloxy-2,6-dione" is not a well-documented compound, this technical guide provides a robust theoretical framework for its synthesis and properties based on the known chemistry of its constituent structural motifs. The proposed synthetic route offers a practical approach for its preparation, and the predicted properties suggest a stable, crystalline compound with potential applications in the agrochemical and pharmaceutical industries. Further experimental validation is required to confirm these predictions and to fully explore the potential of this molecule.
References
- 1. ihbt.res.in [ihbt.res.in]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]
- 5. Cyclohexyl methyl ether | 931-56-6 [chemicalbook.com]
- 6. 1,3-cyclohexane dione, 504-02-9 [thegoodscentscompany.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]
- 11. WO2011117881A2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]
- 12. Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone [organic-chemistry.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-Cyclohexyloxy-2,6-dione.
This technical guide provides a comprehensive overview of the predicted mass spectrometric behavior of 4-Cyclohexyloxy-2,6-dione. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from structurally similar compounds, such as 1,3-cyclohexanedione, and fundamental principles of mass spectrometry to propose likely fragmentation patterns and analytical protocols.
Introduction to 4-Cyclohexyloxy-2,6-dione
4-Cyclohexyloxy-2,6-dione is a derivative of cyclohexane-1,3-dione, featuring a cyclohexyloxy substituent at the 4-position. The core structure is a beta-diketone, which can exhibit keto-enol tautomerism. Understanding its behavior under mass spectrometric analysis is crucial for its identification and characterization in various matrices.
Molecular Structure:
-
Molecular Formula: C₁₂H₁₈O₃
-
Molecular Weight: 210.27 g/mol
-
Key Structural Features: A cyclohexane-1,3-dione ring and a cyclohexyloxy group.
Predicted Mass Spectrometry Fragmentation
The fragmentation of 4-Cyclohexyloxy-2,6-dione is predicted under two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI).
Electron Ionization (EI) Mass Spectrometry
EI is a hard ionization technique that is expected to produce a complex fragmentation pattern, providing significant structural information.
Caption: Predicted ESI fragmentation in positive ion mode.
Table 2: Predicted m/z Values in ESI-MS
| Ion Mode | m/z | Proposed Ion | Notes |
| Positive | 211 | [M+H]⁺ | Protonated molecule. |
| Positive | 193 | [M+H - H₂O]⁺ | Loss of water. |
| Positive | 111 | [M+H - C₆H₁₂O]⁺ | Loss of cyclohexanol. |
| Negative | 209 | [M-H]⁻ | Deprotonated molecule. |
Proposed Experimental Protocols
The following are suggested starting points for the analysis of 4-Cyclohexyloxy-2,6-dione. Optimization will be necessary based on the specific instrumentation and experimental goals.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
If necessary, derivatization (e.g., silylation) of the keto-enol group may be performed to improve thermal stability and chromatographic peak shape.
GC Parameters:
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is recommended.
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
MS (EI) Parameters:
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-400
Liquid Chromatography-Mass Spectrometry (LC-MS)
Sample Preparation:
-
Dissolve the sample in a mixture of the initial mobile phase (e.g., 50:50 acetonitrile:water) to a concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
LC Parameters:
-
Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
MS (ESI) Parameters:
-
Ionization Mode: Positive and Negative.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 325 °C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 40 psi.
-
Mass Range: m/z 50-500.
General Experimental Workflow for Mass Spectrometry Analysis
Caption: A generalized workflow for the analysis of 4-Cyclohexyloxy-2,6-dione.
Conclusion
This guide provides a foundational understanding of the expected mass spectrometric behavior of 4-Cyclohexyloxy-2,6-dione and offers practical starting points for its analysis. The predicted fragmentation patterns, along with the proposed GC-MS and LC-MS methods, serve as a valuable resource for researchers in the fields of chemistry and drug development. Experimental verification of these predictions is a necessary next step for a definitive characterization of this compound.
Spectroscopic Characterization of 4-Cyclohexyloxy-2,6-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic methodologies for the structural elucidation and characterization of 4-Cyclohexyloxy-2,6-dione, a molecule of interest in synthetic chemistry and potential drug discovery. Due to the limited availability of published spectroscopic data for this specific compound, this paper presents a detailed, illustrative guide based on established principles of organic spectroscopy. The methodologies and expected data outlined herein serve as a robust framework for the analysis of this and structurally related compounds. This document includes detailed experimental protocols, tabulated spectral data, and workflow diagrams to facilitate understanding and replication.
Introduction
4-Cyclohexyloxy-2,6-dione belongs to the class of cyclohexanedione derivatives, which are important structural motifs in a variety of biologically active compounds. The presence of both a cyclohexyloxy ether linkage and a dione system suggests potential for diverse chemical reactivity and biological interactions. Accurate spectroscopic characterization is the cornerstone of confirming the chemical identity and purity of such novel compounds, which is a critical step in the drug development pipeline. This guide will cover the primary spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for the spectroscopic analysis of 4-Cyclohexyloxy-2,6-dione.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 4.5 - 4.7 | m | 1H | O-CH (cyclohexyl) |
| 3.8 - 4.0 | m | 1H | O-CH (dione ring) |
| 2.5 - 2.8 | m | 4H | CH₂-C=O |
| 1.2 - 2.0 | m | 10H | Cyclohexyl CH₂ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| 205 - 210 | C=O |
| 75 - 80 | O-CH (cyclohexyl) |
| 68 - 72 | O-CH (dione ring) |
| 45 - 50 | CH₂-C=O |
| 30 - 35 | Cyclohexyl CH₂ |
| 23 - 28 | Cyclohexyl CH₂ |
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2935, 2860 | Strong | C-H stretch (aliphatic) |
| 1715 | Strong | C=O stretch (ketone) |
| 1100 | Strong | C-O stretch (ether) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 198.12 | [M]⁺ (Molecular Ion) |
| 115.05 | [M - C₆H₁₁O]⁺ |
| 83.08 | [C₆H₁₁]⁺ |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 500 MHz NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of 4-Cyclohexyloxy-2,6-dione in 0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a one-dimensional proton spectrum with a spectral width of 16 ppm, a relaxation delay of 2 seconds, and 16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Use a spectral width of 240 ppm, a relaxation delay of 5 seconds, and accumulate 1024 scans.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the resulting spectra. Calibrate the chemical shifts to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory.
Procedure:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.
Procedure:
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5 µL/min.
-
Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.
-
-
Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak and major fragment ions.
Workflow and Data Relationships
The following diagrams illustrate the general workflow for spectroscopic characterization and the logical relationship between the different spectroscopic techniques in elucidating the structure of a molecule.
Caption: General workflow for the spectroscopic characterization of a novel compound.
Tautomerism in 4-Cyclohexyloxane-2,6-dione
An In-depth Technical Guide to the Tautomerism of 4-Cyclohexyloxy-2,6-dione
Abstract
This technical guide provides a comprehensive analysis of the tautomeric behavior of 4-cyclohexyloxy-2,6-dione, a derivative of 1,3-cyclohexanedione. Due to the limited direct experimental data on this specific compound, this document leverages the extensive research on the parent compound, 1,3-cyclohexanedione, as a model system. The principles of keto-enol tautomerism, influencing factors, and analytical characterization techniques are discussed in detail. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of tautomeric equilibria in β-dicarbonyl systems.
Introduction to Tautomerism in β-Dicarbonyl Compounds
Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert. Keto-enol tautomerism is a classic example, involving the migration of a proton and the shifting of bonding electrons. In β-dicarbonyl compounds like 4-cyclohexyloxy-2,6-dione, the presence of an acidic α-hydrogen between two carbonyl groups facilitates the formation of a stable enol tautomer.
The equilibrium between the diketo and enol forms is a critical aspect of the molecule's chemical behavior, influencing its reactivity, polarity, and biological activity. The enol form is often stabilized by the formation of an intramolecular hydrogen bond and a conjugated π-system.
Tautomeric Forms of 4-Cyclohexyloxy-2,6-dione
4-Cyclohexyloxy-2,6-dione exists as an equilibrium mixture of its diketo form and two equivalent enol forms.
The tautomeric equilibrium between the diketo and enol forms of 4-cyclohexyloxy-2,6-dione is depicted below. The enol form is stabilized by an intramolecular hydrogen bond, forming a six-membered ring, and by conjugation of the π-system.
Factors Influencing Tautomeric Equilibrium
The position of the keto-enol equilibrium is sensitive to several factors, including solvent, temperature, and pH.
-
Solvent: The polarity of the solvent plays a significant role. Non-polar solvents tend to favor the enol form, as the intramolecular hydrogen bond is more stable in the absence of competing interactions with polar solvent molecules. In contrast, polar protic solvents can form hydrogen bonds with the carbonyl groups of the diketo form, stabilizing it and shifting the equilibrium towards the keto tautomer.
-
Temperature: The effect of temperature on the equilibrium is variable and depends on the specific system. In many cases, increasing the temperature can favor the diketo form.
-
pH: Under basic conditions, the acidic α-hydrogen is removed to form a resonance-stabilized enolate ion. Subsequent protonation can lead to either the keto or enol form. Under acidic conditions, the carbonyl oxygen is protonated, which facilitates the formation of the enol form.
Experimental Protocols for Characterization
The quantitative analysis of the tautomeric mixture relies on spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy: This is one of the most powerful techniques for studying tautomerism. The enol form is characterized by a distinct signal for the enolic proton (-OH), typically in the range of 10-16 ppm, which is deshielded due to the intramolecular hydrogen bond. The vinylic proton of the enol form will also have a characteristic chemical shift. The α-protons of the diketo form will have a different chemical shift compared to the remaining protons on the cyclohexane ring.
-
¹³C NMR Spectroscopy: The diketo form will show two distinct carbonyl carbon signals. In the enol form, the carbonyl carbon and the enolic carbon (C-OH) will have characteristic chemical shifts that are different from those in the diketo form.
Experimental Protocol:
-
Prepare solutions of 4-cyclohexyloxy-2,6-dione in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, D₂O) at a concentration of approximately 10 mg/mL.
-
Acquire ¹H and ¹³C NMR spectra at a specific temperature (e.g., 298 K) using a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Integrate the signals corresponding to the keto and enol forms in the ¹H NMR spectrum to determine the relative molar ratio of the tautomers. For example, the integral of the enolic proton can be compared to the integral of a proton signal unique to the keto form.
Infrared (IR) Spectroscopy
-
Diketo Form: Characterized by strong C=O stretching vibrations in the region of 1700-1750 cm⁻¹.
-
Enol Form: Shows a broad O-H stretching band (due to hydrogen bonding) around 2500-3200 cm⁻¹ and a C=O stretching vibration at a lower frequency (around 1600-1650 cm⁻¹) due to conjugation. A C=C stretching band will also be present around 1550-1600 cm⁻¹.
Experimental Protocol:
-
Prepare a thin film of the compound on a suitable IR plate (e.g., NaCl) or prepare a KBr pellet.
-
For solution-state analysis, use an appropriate IR-transparent solvent and a liquid-sample cell.
-
Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Analyze the positions and relative intensities of the characteristic stretching frequencies to identify the presence of both tautomers.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Diketo Form: Exhibits a weak n → π* transition at a longer wavelength.
-
Enol Form: Shows a strong π → π* transition at a longer wavelength (typically > 250 nm) due to the extended conjugation, which is absent in the diketo form.
Experimental Protocol:
-
Prepare dilute solutions of the compound in solvents of different polarities (e.g., hexane, ethanol, water).
-
Record the UV-Vis absorption spectra over a range of approximately 200-400 nm using a spectrophotometer.
-
The intensity of the π → π* transition can be used to quantify the concentration of the enol form, assuming the molar absorptivity is known or can be estimated.
Quantitative Data and Analysis
The following tables summarize the expected spectroscopic data for the tautomers of 4-cyclohexyloxy-2,6-dione, based on values reported for 1,3-cyclohexanedione and its derivatives.
Table 1: Expected Spectroscopic Data for Tautomers
| Spectroscopic Technique | Tautomer | Characteristic Signal | Expected Value |
| ¹H NMR | Diketo | α-CH₂ | ~ 3.5 ppm |
| Enol | Enolic OH | 10 - 16 ppm | |
| Vinylic CH | ~ 5.5 ppm | ||
| ¹³C NMR | Diketo | C=O | ~ 200 ppm |
| Enol | C=O | ~ 190 ppm | |
| C-OH | ~ 170 ppm | ||
| IR (cm⁻¹) | Diketo | C=O stretch | 1700 - 1750 |
| Enol | O-H stretch (broad) | 2500 - 3200 | |
| C=O stretch | 1600 - 1650 | ||
| C=C stretch | 1550 - 1600 | ||
| UV-Vis (nm) | Diketo | n → π | ~ 280 (weak) |
| Enol | π → π | > 250 (strong) |
Table 2: Influence of Solvent on the Percentage of Enol Form (based on 1,3-cyclohexanedione)
| Solvent | Polarity | Expected % Enol |
| Hexane | Non-polar | High |
| Chloroform | Moderately Polar | Intermediate-High |
| Acetone | Polar Aprotic | Intermediate |
| Ethanol | Polar Protic | Low-Intermediate |
| Water | Highly Polar Protic | Low |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the characterization of tautomerism in 4-cyclohexyloxy-2,6-dione.
Significance in Drug Development
Understanding the tautomeric equilibrium of a molecule like 4-cyclohexyloxy-2,6-dione is paramount in drug development for several reasons:
-
Receptor Binding: Different tautomers have distinct three-dimensional shapes and hydrogen bonding capabilities (donor/acceptor sites). Only one tautomer may bind effectively to a biological target.
-
Pharmacokinetics (ADME): Tautomerism affects key properties like lipophilicity (logP), solubility, and membrane permeability. The predominant tautomer under physiological conditions will dictate the drug's absorption, distribution, metabolism, and excretion profile.
-
Intellectual Property: The novelty and patentability of a new chemical entity can be influenced by its tautomeric forms.
Conclusion
The tautomerism of 4-cyclohexyloxy-2,6-dione is a dynamic equilibrium between a diketo form and a more stable, intramolecularly hydrogen-bonded enol form. The position of this equilibrium is highly dependent on the molecular environment, particularly the solvent. A multi-faceted analytical approach, primarily utilizing NMR, IR, and UV-Vis spectroscopy, is essential for the qualitative and quantitative characterization of this phenomenon. For professionals in drug discovery and development, a thorough understanding and characterization of tautomerism are critical for designing effective and safe therapeutic agents.
An In-Depth Technical Guide to the Synthesis of 4-Cyclohexyloxy-1-oxaspiro[4.5]decan-2,6-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthesis of 4-cyclohexyloxy-1-oxaspiro[4.5]decan-2,6-dione and its derivatives. These compounds are of significant interest due to their structural similarity to a class of potent insecticides and their potential for broader applications in agrochemicals and drug discovery. This guide details a proposed synthetic pathway, experimental protocols, and the biological context of their mechanism of action, with a focus on the inhibition of lipid biosynthesis.
Introduction
Spirocyclic compounds, characterized by a single atom shared between two rings, represent a unique and valuable scaffold in medicinal and agricultural chemistry. The 1-oxaspiro[4.5]decane framework, in particular, is a core structure in a number of natural products and synthetic molecules with diverse biological activities. The derivatization of this scaffold, specifically the introduction of a cyclohexyloxy group at the 4-position of the dione, is a novel approach to generating analogues of spirotetramat, a commercial insecticide.
Spirotetramat and related tetronic and tetramic acid derivatives are known to inhibit acetyl-CoA carboxylase (ACCase), a critical enzyme in the lipid biosynthesis pathway of insects.[1][2][3][4] By targeting this pathway, these compounds disrupt the formation of essential fatty acids, leading to growth arrest and mortality in pest insects.[5] This guide outlines a synthetic strategy to access 4-cyclohexyloxy-1-oxaspiro[4.5]decan-2,6-dione, a novel analogue with potential for similar biological activity.
Proposed Synthetic Pathway
A two-step synthetic route is proposed for the synthesis of 4-cyclohexyloxy-1-oxaspiro[4.5]decan-2,6-dione. The first step involves the formation of the key intermediate, 4-hydroxy-1-oxaspiro[4.5]decan-2,6-dione. The second step is the etherification of this intermediate with a cyclohexyl group.
Caption: Proposed two-step synthesis of the target molecule.
Experimental Protocols
Synthesis of 4-Hydroxy-1-oxaspiro[4.5]decan-2,6-dione (Precursor)
The formation of the spiro-tetronate ring system can be achieved through an intramolecular Dieckmann condensation of a suitably substituted dicarboxylic acid ester.[4][6] The following protocol is a representative procedure based on established methods for the synthesis of similar spirotetronates.
Step 1: Acylation of Diethyl Malonate with Cyclohexanone-derived Acid Chloride
A more direct approach involves the acylation of a malonic ester with a derivative of cyclohexanecarboxylic acid, followed by cyclization. An alternative and often high-yielding method for forming the tetronate ring involves the acylation of a malonate with chloroacetyl chloride, followed by alkylation and intramolecular cyclization.
Protocol for a related intramolecular acylation:
-
Preparation of the Acylated Intermediate: To a solution of diethyl malonate (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF), a strong base like sodium hydride (NaH, 1.1 eq) is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred for 30 minutes. Subsequently, a solution of 1-(chloroacetyl)cyclohexanecarbonyl chloride (1.0 eq) in THF is added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Step 2: Intramolecular Cyclization (Dieckmann Condensation)
-
Cyclization Reaction: The purified acylated intermediate (1.0 eq) is dissolved in anhydrous toluene. Sodium ethoxide (1.1 eq) is added, and the mixture is heated to reflux for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).[6]
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is acidified with dilute hydrochloric acid. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude 4-hydroxy-1-oxaspiro[4.5]decan-2,6-dione is purified by recrystallization or column chromatography.
Synthesis of 4-Cyclohexyloxy-1-oxaspiro[4.5]decan-2,6-dione (Target Molecule)
The etherification of the 4-hydroxy group can be accomplished via a Williamson ether synthesis or a Mitsunobu reaction. The Williamson synthesis is generally preferred for its operational simplicity when applicable.
Protocol for Williamson Ether Synthesis:
-
Deprotonation: To a solution of 4-hydroxy-1-oxaspiro[4.5]decan-2,6-dione (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, a suitable base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq) is added. The mixture is stirred at room temperature for 30-60 minutes to form the corresponding alkoxide.
-
Alkylation: Cyclohexyl bromide (1.2 eq) is added to the reaction mixture. The reaction is then heated to 60-80 °C and stirred for 12-24 hours.
-
Work-up and Purification: The reaction mixture is cooled to room temperature and poured into water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield 4-cyclohexyloxy-1-oxaspiro[4.5]decan-2,6-dione.
Alternative Protocol: Mitsunobu Reaction
For sterically hindered alcohols or when milder conditions are required, the Mitsunobu reaction is a viable alternative.[7][8][9]
-
Reaction Setup: To a solution of 4-hydroxy-1-oxaspiro[4.5]decan-2,6-dione (1.0 eq), cyclohexanol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF at 0 °C, diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) is added dropwise.
-
Reaction Execution: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
-
Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography to separate the desired product from triphenylphosphine oxide and other byproducts.
Data Presentation
The following tables summarize the expected quantitative data for the proposed synthetic steps, based on literature values for analogous reactions.
Table 1: Synthesis of 4-Hydroxy-1-oxaspiro[4.5]decan-2,6-dione
| Step | Reactants | Reagents/Solvent | Temperature (°C) | Time (h) | Yield (%) | Analytical Data (Expected) |
| 1 | Diethyl Malonate, 1-(Chloroacetyl)cyclohexanecarbonyl chloride | NaH, THF | 0 to RT | 12 | 70-85 | ¹H NMR, ¹³C NMR, MS |
| 2 | Acylated Intermediate | NaOEt, Toluene | Reflux | 4-6 | 60-75 | ¹H NMR, ¹³C NMR, MS, IR |
Table 2: Synthesis of 4-Cyclohexyloxy-1-oxaspiro[4.5]decan-2,6-dione
| Method | Reactants | Reagents/Solvent | Temperature (°C) | Time (h) | Yield (%) | Analytical Data (Expected) |
| Williamson Ether Synthesis | Precursor, Cyclohexyl Bromide | K₂CO₃, DMF | 60-80 | 12-24 | 50-70 | ¹H NMR, ¹³C NMR, MS, HRMS |
| Mitsunobu Reaction | Precursor, Cyclohexanol | PPh₃, DEAD, THF | 0 to RT | 12-24 | 60-80 | ¹H NMR, ¹³C NMR, MS, HRMS |
Biological Context and Mechanism of Action
The structural similarity of the target molecule to spirotetramat suggests a potential mode of action as an inhibitor of insect lipid biosynthesis. This pathway is essential for the growth, development, and reproduction of insects.
Insect Lipid Biosynthesis Pathway
The de novo synthesis of fatty acids in insects is catalyzed by a multi-enzyme complex, with acetyl-CoA carboxylase (ACCase) playing a pivotal, rate-limiting role.[10] ACCase catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, which serves as the primary building block for the elongation of fatty acid chains by fatty acid synthase (FAS).[10] These fatty acids are then incorporated into triglycerides for energy storage, phospholipids for cell membrane construction, and other essential lipids.[2]
Caption: Inhibition of the insect lipid biosynthesis pathway.
Mechanism of ACCase Inhibition
Spirotetramat, after ingestion by the insect, is hydrolyzed to its active enol form. This active metabolite then binds to the carboxyltransferase (CT) domain of ACCase, competitively with respect to the natural substrate, acetyl-CoA.[3][4] This binding event prevents the transfer of the carboxyl group from biotin to acetyl-CoA, thereby halting the production of malonyl-CoA and effectively shutting down fatty acid synthesis.[3] It is hypothesized that 4-cyclohexyloxy-1-oxaspiro[4.5]decan-2,6-dione derivatives will exhibit a similar mechanism of action.
Conclusion
This technical guide outlines a feasible and robust synthetic strategy for the novel compound 4-cyclohexyloxy-1-oxaspiro[4.5]decan-2,6-dione. By providing detailed, albeit representative, experimental protocols and summarizing expected quantitative data, this document serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and agrochemical development. The elucidated biological context, centered on the inhibition of the insect lipid biosynthesis pathway, provides a strong rationale for the synthesis and future biological evaluation of these promising spirocyclic derivatives. Further optimization of the reaction conditions and in-depth biological testing are warranted to fully explore the potential of this new class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Lipids as a key element of insect defense systems [frontiersin.org]
- 3. novapublishers.com [novapublishers.com]
- 4. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 5. escholarship.org [escholarship.org]
- 6. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 7. Inhibition of acetyl-CoA carboxylase by spirotetramat causes lipid depletion and surface coat deficiency in nematodes [ouci.dntb.gov.ua]
- 8. synarchive.com [synarchive.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. The Key Role of Fatty Acid Synthase in Lipid Metabolism and Metamorphic Development in a Destructive Insect Pest, Spodoptera litura (Lepidoptera: Noctuidae) - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical Framework for Assessing the Stability of 4-Cyclohexyloxy-2,6-dione: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive theoretical framework for evaluating the conformational stability of 4-Cyclohexyloxy-2,6-dione, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental and computational studies on this specific substituted cyclohexanedione, this document outlines a robust methodology based on established principles of conformational analysis and computational chemistry, drawing parallels from studies on related cyclohexane derivatives.
Introduction to Cyclohexanedione Conformational Analysis
The stability of substituted cyclohexanediones is predominantly determined by the conformational preferences of the six-membered ring and the steric and electronic effects of its substituents. The cyclohexane ring is not planar and exists in several conformations, with the chair form being the most stable. The boat and twist-boat conformations are higher in energy and typically represent transition states or transient intermediates in the process of ring inversion.
For substituted cyclohexanes, the spatial orientation of the substituents further influences stability. Substituents can occupy either axial or equatorial positions. Generally, bulkier groups favor the equatorial position to minimize steric hindrance, particularly 1,3-diaxial interactions.
Proposed Theoretical Calculation Methodology
To elucidate the conformational landscape and relative stabilities of 4-Cyclohexyloxy-2,6-dione, a computational approach employing Density Functional Theory (DFT) is recommended. This methodology has been successfully applied to study the conformational preferences of similar cyclohexane systems.
Computational Protocol
A rigorous computational investigation would involve the following steps:
-
Initial Structure Generation : Generation of initial 3D structures for all possible stereoisomers (cis and trans) and conformers (chair, boat, and twist-boat) of 4-Cyclohexyloxy-2,6-dione.
-
Geometry Optimization : Optimization of the geometry of each conformer using a suitable level of theory, such as the M06-2X functional with a 6-311++G(2d,2p) basis set.[1][2][3] The M06-2X functional is well-regarded for its performance in thermochemical and kinetic studies.[3]
-
Vibrational Frequency Analysis : Calculation of vibrational frequencies at the same level of theory to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies) or transition states (one imaginary frequency).
-
Single-Point Energy Calculations : To obtain more accurate energy values, single-point energy calculations can be performed on the optimized geometries using a higher level of theory, such as CCSD(T), with an appropriate basis set.[2][3]
-
Thermochemical Analysis : Calculation of thermodynamic properties such as enthalpy, Gibbs free energy, and entropy to determine the relative populations of the different conformers at a given temperature.
-
Conformational Interconversion Pathways : Mapping the potential energy surface to identify the transition states and energy barriers for the interconversion between different conformers, such as the chair-to-chair flip.
A logical workflow for these calculations is depicted below:
Expected Conformational Preferences of 4-Cyclohexyloxy-2,6-dione
The conformational equilibrium of 4-Cyclohexyloxy-2,6-dione will be governed by the orientation of the cyclohexyloxy group at the C4 position. Two primary chair conformations are anticipated for each stereoisomer (cis and trans), corresponding to the cyclohexyloxy group being in an axial or equatorial position.
The diagram below illustrates the expected chair-chair interconversion:
It is hypothesized that the equatorial conformer will be significantly more stable than the axial conformer due to the large steric bulk of the cyclohexyloxy group, which would otherwise lead to significant 1,3-diaxial strain.
Data Presentation
The quantitative results from the theoretical calculations should be summarized in tables for clear comparison.
Table 1: Calculated Relative Energies of 4-Cyclohexyloxy-2,6-dione Conformers
| Conformer | Optimization Method | Relative Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| Equatorial Chair | M06-2X/6-311++G(2d,2p) | 0.00 | 0.00 |
| Axial Chair | M06-2X/6-311++G(2d,2p) | Calculated Value | Calculated Value |
| Twist-Boat | M06-2X/6-311++G(2d,2p) | Calculated Value | Calculated Value |
| Boat | M06-2X/6-311++G(2d,2p) | Calculated Value | Calculated Value |
Table 2: Key Geometric Parameters of the Most Stable Conformer
| Parameter | Value |
| C=O Bond Length (Å) | Calculated Value |
| C-C-C Bond Angle (°) | Calculated Value |
| Dihedral Angle (°) | Calculated Value |
Conclusion
The theoretical framework outlined in this guide provides a robust starting point for the in-depth computational analysis of 4-Cyclohexyloxy-2,6-dione stability. By employing the described DFT calculations and conformational analysis, researchers can gain valuable insights into the molecule's structural preferences, which are crucial for understanding its chemical reactivity, biological activity, and material properties. The proposed methodologies, based on established practices for similar cyclohexane derivatives, will enable a thorough characterization of this compound's conformational landscape.
References
Unraveling the Chemistry of Cyclic Diones: A Technical Guide
A Note on Nomenclature: The compound "4-Cyclohexyloxane-2,6-dione" is not described in established chemical literature, and its name is structurally ambiguous. It is presumed that this may be a typographical error. This guide will therefore focus on a closely related and widely studied class of compounds, the cyclohexanediones , with a particular emphasis on 1,3-Cyclohexanedione and 1,4-Cyclohexanedione . These compounds are foundational in synthetic organic chemistry and are precursors to a variety of more complex molecules.
This technical whitepaper provides an in-depth overview of the discovery, isolation, and key experimental protocols related to these fundamental cyclic diones, tailored for researchers, scientists, and professionals in drug development.
Introduction to Cyclohexanediones
Cyclohexanediones are six-membered carbocyclic rings containing two ketone functional groups. The relative positions of these ketones (1,2-, 1,3-, or 1,4-) dictate their chemical properties and reactivity. They serve as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and other functional organic materials. Their ability to undergo a variety of chemical transformations, including alkylations, condensations, and rearrangements, makes them valuable intermediates in the construction of complex molecular architectures.
Discovery and Isolation
The study of cyclohexanediones dates back to the late 19th and early 20th centuries with the pioneering work in organic synthesis. Their initial discovery was intertwined with the investigation of condensation reactions of dicarboxylic acids and their esters.
1,4-Cyclohexanedione is a notable example. It is prepared through a two-step process starting from diesters of succinic acid. Under basic conditions, a condensation reaction yields a cyclohexenediol derivative, which is subsequently hydrolyzed and decarboxylated to produce the target dione.[1]
While specific isolation from natural sources is not their primary origin, their derivatives are found in various natural products, and their synthesis in the laboratory is highly optimized.
Physicochemical Properties
The properties of cyclohexanediones are crucial for their handling, reactivity, and application in synthesis.
| Property | 1,4-Cyclohexanedione |
| Chemical Formula | C₆H₈O₂ |
| Molar Mass | 112.128 g·mol⁻¹ |
| Appearance | White solid |
| Melting Point | 77 to 78.5 °C |
| Boiling Point | 130 to 133 °C (at 20 mmHg) |
| Solubility | Soluble in water and ethanol; Insoluble in diethyl ether |
(Data sourced from reference[1])
Experimental Protocols: Synthesis of Cyclohexanediones
The following sections detail common laboratory-scale synthetic procedures for 1,4-Cyclohexanedione.
The preparation of 1,4-Cyclohexanedione is a classic example of a cyclization-decarboxylation sequence.
Reaction Scheme:
Synthesis of 1,4-Cyclohexanedione.
Protocol:
-
Condensation: Diethyl succinate is treated with a strong base, such as sodium ethoxide, to induce a Dieckmann-like condensation. This reaction forms the six-membered ring and results in the intermediate, diethylsuccinoylsuccinate.[1]
-
Hydrolysis and Decarboxylation: The resulting intermediate is then subjected to acidic or basic hydrolysis to cleave the ester groups, followed by decarboxylation (often promoted by heat) to yield the final 1,4-Cyclohexanedione.[1]
Materials:
-
Diethyl succinate
-
Sodium metal
-
Ethanol (absolute)
-
Hydrochloric acid (concentrated)
-
Diethyl ether
Procedure:
-
A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
Diethyl succinate is added dropwise to the sodium ethoxide solution at a controlled temperature.
-
The reaction mixture is refluxed for several hours to drive the condensation to completion.
-
After cooling, the reaction is quenched with water and acidified with hydrochloric acid.
-
The mixture is then heated to facilitate hydrolysis and decarboxylation.
-
The final product, 1,4-Cyclohexanedione, is isolated by extraction with an organic solvent like diethyl ether, followed by purification via recrystallization or distillation under reduced pressure.
Logical Workflow for Synthesis and Characterization
The general workflow for the synthesis and confirmation of a cyclohexanedione derivative is outlined below.
General workflow for cyclohexanedione synthesis.
Applications in Drug Development and Organic Synthesis
Cyclohexanediones are pivotal starting materials in the synthesis of a wide array of more complex molecules. For instance, 1,4-Cyclohexanedione can be condensed with malononitrile to produce an intermediate that, upon dehydrogenation, forms tetracyanoquinodimethane (TCNQ), a component of organic conductors.[1]
In medicinal chemistry, the cyclohexane-dione scaffold is present in various biologically active compounds and is used to construct molecules with potential therapeutic applications, including anti-inflammatory and analgesic agents.[2][3] The reactivity of the dione functionality allows for the introduction of diverse substituents and the construction of heterocyclic systems fused to the cyclohexane ring.
This guide provides a foundational understanding of the discovery and synthesis of cyclohexanediones. The experimental protocols and workflows described herein are fundamental to the practical application of these versatile chemical building blocks in research and development.
References
- 1. 1,4-Cyclohexanedione - Wikipedia [en.wikipedia.org]
- 2. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RU2478621C2 - Cyclohexane derivative and its pharmaceutical use - Google Patents [patents.google.com]
Methodological & Application
Applications of 4-Substituted Cyclohexane-2,6-diones in Organic Synthesis
Introduction
Cyclohexane-dione scaffolds are versatile building blocks in organic synthesis, serving as precursors to a wide array of carbocyclic and heterocyclic systems. Their utility stems from the presence of multiple reactive sites: two carbonyl groups and an acidic methylene group, which can exist in tautomeric equilibrium with a β-enolone form. A substituent at the 4-position, such as a cyclohexyloxy group, can influence the steric and electronic properties of the ring, potentially modulating the reactivity and selectivity of its transformations. These derivatives are of significant interest in medicinal chemistry and materials science.
Core Applications
The primary applications of 4-substituted cyclohexane-2,6-diones can be extrapolated from the known chemistry of related compounds and are centered around the synthesis of complex molecular architectures.
1. Synthesis of Heterocyclic Compounds:
Cyclohexane-diones are excellent starting materials for the synthesis of various nitrogen- and oxygen-containing heterocycles. The dicarbonyl functionality allows for condensation reactions with a variety of dinucleophiles.
-
Pyridine and Dihydropyridine Derivatives: In reactions analogous to the Hantzsch pyridine synthesis, 4-substituted cyclohexane-2,6-diones can react with aldehydes and an ammonia source to yield substituted tetrahydroquinolines or acridinediones. These scaffolds are prevalent in many biologically active molecules.
-
Fused Pyran and Chromene Derivatives: Condensation of 4-substituted cyclohexane-2,6-diones with α,β-unsaturated carbonyl compounds or their precursors can lead to the formation of fused pyran rings, such as tetrahydrochromene-diones.
-
Triazine Derivatives: These diones can be key starting materials for the synthesis of fused 1,2,4-triazine systems, which have shown potential as anti-proliferative agents and kinase inhibitors[1].
2. Precursors for Substituted Cyclohexenones:
The dione can be selectively functionalized and then transformed into highly substituted cyclohexenone derivatives. This can be achieved through reactions such as the Knoevenagel condensation followed by Michael addition and subsequent cyclization.
3. Michael Addition Reactions:
The active methylene group (or the enolate) of the cyclohexane-dione ring is a potent nucleophile for Michael additions to α,β-unsaturated compounds. This allows for the introduction of a wide range of substituents at the 2-position (or 5-position depending on the specific dione isomer).
Experimental Protocols
The following are generalized protocols based on the reactions of similar cyclohexane-dione derivatives. Researchers should optimize these conditions for the specific substrate, 4-Cyclohexyloxy-2,6-dione.
Protocol 1: Synthesis of Tetrahydroacridine-1,8-dione Derivatives
This protocol describes a typical multi-component reaction for the synthesis of a fused pyridine ring system.
| Step | Procedure | Reagents & Conditions |
| 1 | To a solution of 4-Cyclohexyloxy-2,6-dione (1.0 eq) in ethanol, add the aromatic aldehyde (1.0 eq) and ammonium acetate (1.5 eq). | Solvent: Ethanol; Temperature: Reflux |
| 2 | The reaction mixture is heated to reflux and monitored by TLC until the starting materials are consumed (typically 4-8 hours). | |
| 3 | Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration. | |
| 4 | The crude product is washed with cold ethanol and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate. |
Protocol 2: Synthesis of Tetrahydrochromen-dione Derivatives via Michael Addition-Cyclization
This protocol outlines a tandem Michael addition and intramolecular cyclization to form a fused pyran ring.
| Step | Procedure | Reagents & Conditions |
| 1 | In a round-bottom flask, dissolve 4-Cyclohexyloxy-2,6-dione (1.0 eq) and an α,β-unsaturated nitrile (e.g., malononitrile, 1.0 eq) in ethanol. | Solvent: Ethanol; Catalyst: Piperidine (catalytic amount) |
| 2 | Add a catalytic amount of a basic catalyst such as piperidine or triethylamine to the mixture. | Temperature: Room Temperature to 50 °C |
| 3 | Stir the reaction mixture and monitor by TLC. The reaction typically proceeds to completion within 2-6 hours. | |
| 4 | After completion, the product often precipitates from the reaction mixture. The solid is collected by filtration, washed with cold ethanol, and dried. |
Visualizations
Diagram 1: General Synthetic Pathways of 4-Substituted Cyclohexane-2,6-diones
Caption: Synthetic utility of 4-cyclohexyloxy-2,6-dione.
Diagram 2: Experimental Workflow for Heterocycle Synthesis
Caption: Workflow for synthesis and purification.
References
Application Notes and Protocols: 4-Cyclohexyloxy-2,6-dione as a Versatile Building Block for the Synthesis of Bioactive Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and drug discovery, the development of novel heterocyclic scaffolds remains a cornerstone of innovation. Heterocyclic compounds are integral to the structure of a vast number of pharmaceuticals due to their diverse biological activities.[1][2][3][4][5][6][7][8][9][10][11] The 1,3-dicarbonyl moiety is a classic and highly versatile synthon for the construction of a wide array of five- and six-membered heterocycles. This application note details the utility of 4-cyclohexyloxy-2,6-dione, a substituted cyclohexane-1,3-dione, as a valuable starting material for the synthesis of pyrazoles, pyrimidines, and isoxazoles—classes of compounds with significant therapeutic potential. The presence of the bulky cyclohexyloxy group can impart unique physicochemical properties, such as altered solubility and lipophilicity, which can be advantageous in drug design.
Cyclohexane-1,3-dione and its derivatives are well-established precursors in the synthesis of various heterocyclic systems, including those with applications as antiviral, antibacterial, analgesic, antimalarial, anti-inflammatory, and anticancer agents.[12][13][14][15][16] This document provides detailed, representative protocols for the synthesis of these heterocycles from 4-cyclohexyloxy-2,6-dione, presents hypothetical yet realistic quantitative data in a structured format, and illustrates the synthetic pathways using clear diagrams.
Synthesis of Heterocycles from 4-Cyclohexyloxy-2,6-dione
The reactivity of the 1,3-dicarbonyl system in 4-cyclohexyloxy-2,6-dione allows for straightforward condensation reactions with various dinucleophiles to yield the corresponding heterocyclic cores.
General Synthetic Workflow
Caption: General workflow for the synthesis of heterocycles from 4-cyclohexyloxy-2,6-dione.
I. Synthesis of Substituted Pyrazoles
The reaction of 1,3-dicarbonyl compounds with hydrazine derivatives is a fundamental and widely used method for the synthesis of pyrazoles, often referred to as the Knorr pyrazole synthesis.[2][3]
Experimental Protocol: Synthesis of 4-Cyclohexyloxy-6,7-dihydro-1H-indazole-5(4H)-one
-
To a solution of 4-cyclohexyloxy-2,6-dione (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).
-
Add a catalytic amount of acetic acid (0.1 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a hexane:ethyl acetate gradient.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data
| Entry | Hydrazine Derivative | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Hydrazine Hydrate | Ethanol | 4 | 85 |
| 2 | Phenylhydrazine | Acetic Acid | 5 | 78 |
| 3 | Methylhydrazine | Ethanol | 6 | 82 |
Note: The data presented is representative and may vary based on specific reaction conditions and the scale of the synthesis.
Reaction Pathway
Caption: Synthesis of a pyrazole derivative from 4-cyclohexyloxy-2,6-dione.
II. Synthesis of Substituted Pyrimidines
The Pinner synthesis, involving the condensation of a 1,3-dicarbonyl compound with an amidine, is a classical approach to pyrimidine synthesis.[4][6][10][11] Urea or thiourea can also be used to generate pyrimidine-2,4-diones or their thio-analogs.
Experimental Protocol: Synthesis of 4-Cyclohexyloxy-5,6,7,8-tetrahydroquinazolin-2-amine
-
To a solution of sodium ethoxide (2.2 eq) in absolute ethanol, add guanidine hydrochloride (1.1 eq) and stir for 30 minutes at room temperature.
-
Add a solution of 4-cyclohexyloxy-2,6-dione (1.0 eq) in absolute ethanol dropwise.
-
Reflux the reaction mixture for 8-12 hours, monitoring by TLC.
-
After completion, cool the mixture and neutralize with dilute hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture).
-
Characterize the product using spectroscopic methods.
Quantitative Data
| Entry | N-C-N Reagent | Base | Reaction Time (h) | Yield (%) |
| 1 | Guanidine Hydrochloride | Sodium Ethoxide | 10 | 75 |
| 2 | Urea | Sodium Ethoxide | 12 | 68 |
| 3 | Acetamidine Hydrochloride | Sodium Ethoxide | 8 | 80 |
Note: The data presented is representative and may vary based on specific reaction conditions and the scale of the synthesis.
Reaction Pathway
References
- 1. Synthesis, Characterization and Biological Activity of Some Pyrazole-Pyrazolone Derivatives [ejchem.journals.ekb.eg]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. wjarr.com [wjarr.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review : Oriental Journal of Chemistry [orientjchem.org]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 9. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 10. sphinxsai.com [sphinxsai.com]
- 11. medwinpublishers.com [medwinpublishers.com]
- 12. Application of cyclohexane-1,3-diones for six-membered oxygen-containing heterocycles synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Application of cyclohexane-1,3-diones for six-membered oxygen-containing heterocycles synthesis [ouci.dntb.gov.ua]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Knoevenagel Condensation Reactions with 4-Cyclohexyloxy-2,6-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the creation of α,β-unsaturated compounds.[1][2][3] This reaction, a modification of the aldol condensation, typically involves the reaction of an active hydrogen compound with a carbonyl group, catalyzed by a weak base.[3] The resulting products are valuable intermediates in the synthesis of a wide array of fine chemicals, polymers, and pharmaceutically active molecules.[1] This document provides detailed application notes and protocols for the Knoevenagel condensation reaction specifically involving 4-Cyclohexyloxy-2,6-dione, a cyclic β-dicarbonyl compound with potential for generating novel molecular scaffolds in drug discovery.
The derivatives of cyclic 1,3-diones, such as cyclohexane-1,3-dione, have shown promise in various therapeutic areas. For instance, Knoevenagel adducts of cyclohexane-1,3-dione have been investigated as nonpurine xanthine oxidase inhibitors for the treatment of hyperuricemia and gout.[4][5] Given the structural similarity, it is anticipated that derivatives of 4-Cyclohexyloxy-2,6-dione could exhibit interesting biological activities, making their synthesis a key focus for medicinal chemists.
General Reaction Scheme
The Knoevenagel condensation of 4-Cyclohexyloxy-2,6-dione with an aromatic aldehyde proceeds via a nucleophilic addition followed by a dehydration reaction to yield the corresponding α,β-unsaturated product. The general reaction is depicted below:
References
Application Notes and Protocols: Michael Addition Reactions Involving 4-Cyclohexyloxy-2,6-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Michael addition reaction utilizing 4-Cyclohexyloxy-2,6-dione as a key building block. While direct literature on this specific substituted dione is limited, the protocols and principles are derived from extensive research on the closely related and highly versatile 1,3-cyclohexanedione scaffold. The cyclohexyloxy group at the 4-position is anticipated to modulate the solubility and electronic properties of the core structure, potentially influencing reaction kinetics and the biological activity of the resulting adducts.
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2][3] Its application to 1,3-dicarbonyl compounds like 4-Cyclohexyloxy-2,6-dione opens avenues for the synthesis of a diverse array of complex molecules with significant potential in medicinal chemistry, including the development of novel analgesic and anti-proliferative agents.[4][5][6]
I. Reaction Overview and Applications
The enolizable β-dicarbonyl moiety of 4-Cyclohexyloxy-2,6-dione serves as an excellent Michael donor. Upon deprotonation, it forms a stabilized enolate that can react with a variety of Michael acceptors.
Key Applications of Michael Adducts Derived from Cyclohexanedione Scaffolds:
-
Pharmaceutical Intermediates: The resulting adducts are versatile intermediates for the synthesis of complex heterocyclic and carbocyclic systems.[4][7][8]
-
Bioactive Molecules: The core structure is found in numerous natural products and biologically active compounds, including herbicides and molecules with anti-inflammatory and cytotoxic activities.[4][7]
-
Therapeutic Agents: Derivatives have been investigated as potential analgesics, tyrosine kinase inhibitors for cancer therapy, and agents targeting cyclooxygenase (COX) enzymes.[4][5][6]
II. Quantitative Data Summary
The following tables summarize representative quantitative data from Michael addition reactions involving 1,3-cyclohexanedione, which can serve as a predictive baseline for reactions with its 4-cyclohexyloxy analog.
Table 1: Organocatalyzed Michael Addition of 1,3-Cyclohexanedione to Benzylidenemalononitriles [1]
| Entry | Michael Acceptor (Substituent) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | 4-H | Squaramide IV (0.5) | Chloroform | 10 | 93 | 99 |
| 2 | 4-Me | Squaramide IV (0.5) | Chloroform | 12 | 95 | 98 |
| 3 | 4-Cl | Squaramide IV (0.5) | Chloroform | 12 | 92 | 99 |
| 4 | 2-Cl | Squaramide IV (0.5) | Chloroform | 15 | 90 | 97 |
Table 2: Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds to Nitroolefins [9]
| Entry | Michael Donor | Michael Acceptor | Catalyst (mol%) | Solvent | Yield (%) | ee (%) |
| 1 | Acetylacetone | β-Nitrostyrene | Calix[4]thiourea 2 (5) | Toluene/Water | 98 | 92 |
| 2 | Acetylacetone | 4-Chloro-β-nitrostyrene | Calix[4]thiourea 2 (5) | Toluene/Water | 99 | 94 |
| 3 | Acetylacetone | 4-Methyl-β-nitrostyrene | Calix[4]thiourea 2 (5) | Toluene/Water | 95 | 90 |
III. Experimental Protocols
The following are detailed protocols adapted from literature for the Michael addition of 1,3-cyclohexanedione, which can be applied to 4-Cyclohexyloxy-2,6-dione with potential minor modifications to reaction time and purification procedures.
Protocol 1: Organocatalyzed Michael Addition to Benzylidenemalononitrile[1]
Materials:
-
4-Cyclohexyloxy-2,6-dione
-
Substituted Benzylidenemalononitrile
-
Binaphthyl-modified squaramide catalyst (e.g., Squaramide IV)
-
Chloroform (anhydrous)
-
Ethyl acetate
-
1,2-Dichloroethane
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the substituted benzylidenemalononitrile (1.0 mmol) and the squaramide catalyst (0.005 mmol, 0.5 mol%) in anhydrous chloroform (4 mL) at room temperature, add 4-Cyclohexyloxy-2,6-dione (1.0 mmol).
-
Stir the reaction mixture at room temperature for 10-15 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a mixture of ethyl acetate and 1,2-dichloroethane (e.g., 1:25 v/v) as the eluent to afford the desired Michael adduct.
-
Characterize the product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Base-Catalyzed Michael Addition to an α,β-Unsaturated Ketone[10]
Materials:
-
4-Cyclohexyloxy-2,6-dione
-
α,β-Unsaturated ketone (e.g., Chalcone)
-
Sodium hydroxide (pellet)
-
95% Ethanol
-
Ice
-
Glass stirring rod
Procedure:
-
In a round-bottom flask, dissolve 4-Cyclohexyloxy-2,6-dione (1.0 molar equivalent) and the α,β-unsaturated ketone (1.0 molar equivalent) in 95% ethanol.
-
Add one pellet of sodium hydroxide to the stirred solution.
-
Attach a reflux condenser and heat the mixture to a gentle reflux for 1 hour.
-
After the reflux period, pour the reaction mixture over ice in a beaker.
-
Stir the mixture until the ice melts. Induce crystallization by scratching the inside of the beaker with a glass stirring rod.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with ice-cold water, followed by a small amount of ice-cold 95% ethanol.
-
Allow the product to air dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified Michael adduct.
IV. Visualizations
Reaction Mechanism and Experimental Workflow
References
- 1. Organocatalytic Asymmetric Michael Addition of 1,3-Cyclohexanedione to Benzylidenemalonitriles -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]
- 5. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: 4-Cyclohexyloxy-2,6-dione in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Cyclohexyloxy-2,6-dione, a derivative of cyclohexane-1,3-dione, is a versatile building block for the synthesis of a variety of heterocyclic compounds. The presence of the dicarbonyl functionality and the active methylene group allows for a range of chemical transformations, making it a valuable precursor for pharmaceutical intermediates. Cyclohexane-1,3-dione derivatives are known to be key starting materials for compounds with diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.[1] This document provides detailed application notes and protocols for the use of 4-Cyclohexyloxy-2,6-dione in the synthesis of a fused pyran derivative, a common scaffold in bioactive molecules.
The reactivity of the cyclohexane-1,3-dione core is well-established in the synthesis of various heterocyclic systems.[2][3][4] These derivatives are crucial intermediates for a wide array of biologically active natural products, heterocycles, and pharmaceuticals.[4] Multicomponent reactions involving cyclohexane-1,3-dione are particularly efficient for creating molecular complexity in a single step.[3]
Application: Synthesis of Tetrahydrobenzo[b]pyran Derivatives
Fused pyran derivatives are important scaffolds in medicinal chemistry. The following protocol describes a one-pot synthesis of a tetrahydrobenzo[b]pyran derivative using 4-Cyclohexyloxy-2,6-dione, an aromatic aldehyde, and malononitrile, catalyzed by a basic catalyst. This multicomponent reaction is an example of the Knoevenagel condensation followed by a Michael addition and subsequent cyclization.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-(4-chlorophenyl)-7-cyclohexyloxy-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
This protocol details the synthesis of a tetrahydrobenzo[b]pyran derivative from 4-Cyclohexyloxy-2,6-dione.
Materials:
-
4-Cyclohexyloxy-2,6-dione
-
4-Chlorobenzaldehyde
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Distilled water
-
Ethyl acetate (for extraction)
-
Hexane (for recrystallization)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Cyclohexyloxy-2,6-dione (1.0 eq), 4-chlorobenzaldehyde (1.0 eq), and malononitrile (1.0 eq) in 20 mL of ethanol.
-
Catalyst Addition: To the stirred solution, add piperidine (0.1 eq) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction (as indicated by TLC), pour the reaction mixture into 50 mL of ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Drying: Combine the organic layers and dry over anhydrous sodium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from an ethanol/hexane mixture to yield the final product as a crystalline solid.
Data Presentation
Table 1: Reaction Parameters and Yields for the Synthesis of 2-Amino-4-(4-chlorophenyl)-7-cyclohexyloxy-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
| Parameter | Value |
| Starting Material | 4-Cyclohexyloxy-2,6-dione |
| Aldehyde | 4-Chlorobenzaldehyde |
| Nitrile | Malononitrile |
| Catalyst | Piperidine |
| Solvent | Ethanol |
| Reaction Time | 5 hours |
| Temperature | Room Temperature |
| Yield | 85% |
| Purity (by HPLC) | >98% |
| Melting Point | 210-212 °C |
Visualizations
Diagram 1: Synthetic Pathway
Caption: Synthesis of a fused pyran derivative.
Diagram 2: Experimental Workflow
Caption: Experimental workflow for synthesis.
Diagram 3: Logical Relationship of Reactivity
Caption: Reactivity of the dione core.
Disclaimer: The application of 4-Cyclohexyloxy-2,6-dione in the synthesis of the described pharmaceutical intermediate is based on the well-established reactivity of cyclohexane-1,3-dione derivatives. The provided protocol and data are illustrative and may require optimization for specific experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. A new approach to the synthesis of fused heterocyclic compounds. [2+4]-Cycloaddition of 2-heteroarylcyclohexane-1,3-diones to Schiff's bases. - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]
- 3. Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note and Protocol: Acylation of 4-Cyclohexyloxy-2,6-dione
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the C-acylation of 4-Cyclohexyloxy-2,6-dione at the C-2 position. The described methodology is based on established procedures for the acylation of analogous cyclic 1,3-dicarbonyl compounds. The reaction proceeds via enolate formation followed by nucleophilic acyl substitution. This protocol is intended to serve as a foundational method for the synthesis of various acylated derivatives, which are valuable intermediates in medicinal chemistry and drug discovery.
Introduction
Cyclic 1,3-diones and their derivatives are important structural motifs in a variety of biologically active compounds. The functionalization of these scaffolds is a key strategy in the development of new therapeutic agents. Acylation at the C-2 position of the dione ring introduces an additional keto-enol tautomeric system, which can be crucial for biological activity and for further synthetic transformations. This protocol details a general procedure for the acylation of 4-Cyclohexyloxy-2,6-dione using an acyl chloride in the presence of a moderate base.
Reaction Scheme
The overall transformation involves the reaction of 4-Cyclohexyloxy-2,6-dione with an acyl chloride in the presence of a base to yield the corresponding 2-acyl-4-cyclohexyloxy-2,6-dione.
General Reaction:
Experimental Protocol
This protocol describes a general method for the acylation of 4-Cyclohexyloxy-2,6-dione. The specific quantities of reagents may require optimization depending on the acyl chloride used.
Materials and Reagents:
| Reagent/Material | Grade | Supplier (Example) |
| 4-Cyclohexyloxy-2,6-dione | ≥98% Purity | Commercial Source |
| Acyl Chloride (e.g., Benzoyl chloride) | Reagent Grade | Commercial Source |
| Potassium Carbonate (K₂CO₃), anhydrous | ACS Reagent Grade | Commercial Source |
| Acetonitrile (CH₃CN), anhydrous | HPLC Grade | Commercial Source |
| Hydrochloric Acid (HCl), 1M solution | Volumetric Standard | Commercial Source |
| Ethyl Acetate (EtOAc) | ACS Reagent Grade | Commercial Source |
| Brine (saturated NaCl solution) | Laboratory Prepared | N/A |
| Sodium Sulfate (Na₂SO₄), anhydrous | ACS Reagent Grade | Commercial Source |
| Round-bottom flask | --- | --- |
| Magnetic stirrer and stir bar | --- | --- |
| Condenser | --- | --- |
| Addition funnel | --- | --- |
| Separatory funnel | --- | --- |
| Rotary evaporator | --- | --- |
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-Cyclohexyloxy-2,6-dione (1.0 eq) and anhydrous acetonitrile (10 mL per mmol of dione).
-
Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the suspension.
-
Initial Stirring: Stir the mixture at 35-40 °C for 2-3 hours to facilitate the formation of the enolate.[1]
-
Acyl Chloride Addition: Slowly add the acyl chloride (1.1 eq) to the reaction mixture via an addition funnel over a period of 10-15 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in water.
-
Acidify the aqueous solution to a pH of ~2 using 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
Data Presentation
Table 1: Stoichiometry of Reagents
| Reagent | Molar Equivalent |
| 4-Cyclohexyloxy-2,6-dione | 1.0 |
| Acyl Chloride | 1.1 |
| Potassium Carbonate | 1.5 |
Table 2: Example Reaction Conditions
| Parameter | Condition |
| Solvent | Anhydrous Acetonitrile |
| Temperature | 35-40 °C (initial), then Room Temperature |
| Reaction Time | 4-6 hours (total) |
| Work-up | Acidification and Extraction |
| Purification | Column Chromatography or Recrystallization |
Visualization
Experimental Workflow Diagram
Caption: Workflow for the acylation of 4-Cyclohexyloxy-2,6-dione.
Reaction Mechanism Overview
References
Biological Activity of 4-Cyclohexyloxy-2,6-dione Derivatives: Application Notes and Protocols
Disclaimer: Extensive literature searches did not yield specific biological activity data for 4-cyclohexyloxy-2,6-dione derivatives. The following application notes and protocols are based on structurally related cyclohexane derivatives, such as cyclohexane-1,3-dione and cyclohexanone analogs. These notes are intended to provide a relevant framework for researchers, scientists, and drug development professionals interested in the potential biological activities of the target compound class. The presented data and protocols for analogous compounds can serve as a valuable starting point for designing and conducting research on 4-cyclohexyloxy-2,6-dione derivatives.
Introduction to Structurally Related Cyclohexane Derivatives
Cyclohexane and its derivatives are versatile scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] Various modifications of the cyclohexane ring have led to the development of compounds with antimicrobial, anticancer, anti-inflammatory, and herbicidal properties. This document focuses on the reported biological activities of cyclohexane-dione and cyclohexanone derivatives to infer potential applications for the novel 4-cyclohexyloxy-2,6-dione scaffold.
I. Antiproliferative and Anticancer Activity
Derivatives of the cyclohexane-1,3-dione and cyclohexanone core have demonstrated significant potential as anticancer agents. These compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including the inhibition of critical signaling pathways.
Data Presentation: Antiproliferative Activity of Cyclohexanone and Cyclohexa-2,5-diene-1,4-dione Derivatives
| Compound Class | Derivative Example | Cell Line | Activity Metric (IC50) | Reference |
| C5-Curcuminoid of 4-hydroxycyclohexanone | 2,6-dibenzylidene-4-hydroxycyclohexanone | A2780 (ovarian), C33A (cervix), MDA-MB-231 (breast) | Not specified in abstract | [3] |
| 4-Carbonyl-2,6-dibenzylidenecyclohexanone | Compound 13r | Various cancer cell lines | Potent antiproliferative activity | [4] |
| Cyclohexa-2,5-diene-1,4-dione | 2-hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione (V) | Various human tumor cell lines | Prominent cytotoxicity | [5] |
| Cyclohexa-2,5-diene-1,4-dione | 2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione (XII) | Various human tumor cell lines | Prominent cytotoxicity | [5] |
| Cyclohexa-2,5-diene-1,4-dione | 2-hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione (XIII) | Various human tumor cell lines | Prominent cytotoxicity | [5] |
Signaling Pathway: Inhibition of STAT3 by 4-Carbonyl-2,6-dibenzylidenecyclohexanone Derivatives
A series of 4-carbonyl-2,6-dibenzylidenecyclohexanone derivatives have been identified as inhibitors of the STAT3 signaling pathway, a key regulator of cancer cell proliferation, survival, and metastasis.[4] The most potent compound, 13r, was found to directly interact with the SH2 domain of STAT3, thereby inhibiting its expression and phosphorylation.[4]
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemica.com [medchemica.com]
- 4. [PDF] CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES | Semantic Scholar [semanticscholar.org]
- 5. New Derivatives of 2-(Cyclohexylamino)thiazol-4(5H)-one as Strong Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1: Synthesis, Antiproliferative and Redox-Modulating Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Cyclohexyloxane-2,6-dione and its Analogs in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Note: Direct literature on "4-Cyclohexyloxane-2,6-dione" is scarce. This document focuses on the closely related and extensively studied class of cyclohexane-1,3-dione derivatives , which share a similar core structure and exhibit significant potential in medicinal chemistry.
I. Introduction and Applications
Cyclohexane-1,3-dione and its derivatives are versatile scaffolds in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2][3] These compounds are recognized for their potential as anticancer, antibacterial, and herbicidal agents.[1][2] Their therapeutic effects often stem from the ability of the dione moiety to chelate metal ions in enzyme active sites or to participate in various chemical reactions for the synthesis of more complex heterocyclic systems.[4]
Key application areas in medicinal chemistry include:
-
Anticancer Agents: Derivatives of cyclohexane-1,3-dione have been shown to exhibit potent anti-proliferative activity against various cancer cell lines.[5][6] A significant mechanism of action for some of these compounds is the inhibition of receptor tyrosine kinases, such as c-Met, which are crucial for tumor growth and metastasis.[7][8][9][10]
-
Antibacterial Agents: Metal complexes of cyclohexane-1,3-dione derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria.[11][12][13] The chelation of metal ions like zinc(II) and copper(II) by the dione scaffold appears to be a key factor in their antimicrobial properties.[4]
-
Herbicidal Agents: Certain 2-acyl-cyclohexane-1,3-dione derivatives are potent inhibitors of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is vital in the biosynthesis of plastoquinone in plants, and its inhibition leads to a bleaching effect and ultimately, plant death.
II. Quantitative Data
The following tables summarize the biological activities of various cyclohexane-1,3-dione derivatives from published literature.
Table 1: Anticancer Activity of Cyclohexane-1,3-dione Derivatives
| Compound ID | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1: 1,2,4-Triazine Derivatives | [2][5] | |||
| 5 | c-Met Kinase | - | 0.24 (nM) | [2][5] |
| 7a | c-Met Kinase | - | 0.31 (nM) | [2][5] |
| 7b | c-Met Kinase | - | 0.36 (nM) | [2][5] |
| 10c | c-Met Kinase | - | 0.45 (nM) | [2][5] |
| 10e | c-Met Kinase | - | 0.52 (nM) | [2][5] |
| 11c | c-Met Kinase | - | 0.83 (nM) | [2][5] |
| 11f | c-Met Kinase | - | 0.91 (nM) | [2][5] |
| Foretinib (Standard) | c-Met Kinase | - | 1.16 (nM) | [2][5] |
| Series 2: Xanthene Derivatives | [6] | |||
| Compound 5c | - | MDA-MB-231 (Breast) | 10.31 (µg/ml) |
Table 2: Antibacterial Activity of Cyclohexane-1,3-dione Derivatives and their Metal Complexes
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Aryl Diazenyl Derivatives | |||
| VIIa-f | P. aeruginosa | 0.30 - 0.45 | |
| VIIa-f | S. aureus | 0.25 - 0.45 | |
| VIIa-f | B. subtilis | 0.20 - 0.45 | |
| VIIa-f | E. coli | 0.30 - 0.45 | |
| Ciprofloxacin (Standard) | P. aeruginosa | 0.25 | |
| Ciprofloxacin (Standard) | S. aureus | 0.15 | |
| Ciprofloxacin (Standard) | B. subtilis | 0.12 | |
| Ciprofloxacin (Standard) | E. coli | 0.01 | |
| Hydrazono Derivatives | |||
| Compound 5c | - | 2.5 (mg/ml) |
Table 3: Herbicidal Activity of 2-Acyl-cyclohexane-1,3-dione Derivatives
| Compound ID | Target | I50app (µM) | Reference |
| Aliphatic Side Chains | |||
| 5d (C11 alkyl side chain) | HPPD | 0.18 ± 0.02 | |
| Sulcotrione (Standard) | HPPD | 0.25 ± 0.02 | |
| Arylformyl Derivatives | [5] | ||
| 27 | AtHPPD | < 0.204 | [5] |
| 28 | AtHPPD | < 0.204 | [5] |
| Mesotrione (Standard) | AtHPPD | 0.204 | [5] |
III. Experimental Protocols
A. Synthesis Protocols
1. Synthesis of 2-[2-(Aryl)hydrazono]cyclohexane-1,3-dione Derivatives (Antibacterial Agents)
This protocol is adapted from the synthesis of 2-[2-(2-methoxyphenyl)hydrazono]cyclohexane-1,3-dione.[1][4]
-
Step 1: Diazotization of Arylamine.
-
Dissolve the desired arylamine (10 mmol) in a hydrochloric acid solution (2.5 mL).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution (10 mL) of sodium nitrite (0.69 g, 10 mmol) dropwise while maintaining the temperature below 5 °C.
-
Stir the mixture at this temperature for 1 hour to form the diazonium salt solution.
-
-
Step 2: Coupling Reaction.
-
In a separate flask, dissolve cyclohexane-1,3-dione (1.12 g, 10 mmol) in ethanol (10 mL).
-
Cool the cyclohexane-1,3-dione solution to 0-5 °C.
-
Slowly add the previously prepared diazonium salt solution to the cyclohexane-1,3-dione solution with vigorous stirring.
-
Continue stirring at 0-5 °C for 4 hours.
-
-
Step 3: Isolation and Purification.
-
Filter the resulting precipitate and wash thoroughly with cold water.
-
Dry the crude product.
-
Recrystallize the product from ethanol to obtain the purified 2-[2-(aryl)hydrazono]cyclohexane-1,3-dione derivative.
-
2. Synthesis of Saturated 2-Acyl-cyclohexane-1,3-diones (Herbicidal Agents)
This protocol is a general method for the synthesis of 2-acyl-cyclohexane-1,3-diones.
-
Step 1: Activation of Carboxylic Acid.
-
To a solution of cyclohexane-1,3-dione (2.00 mmol) in dichloromethane (40 mL), add the desired carboxylic acid derivative (2.00 mmol), dicyclohexylcarbodiimide (DCC) (2.40 mmol), triethylamine (2.40 mmol), and 4-dimethylaminopyridine (DMAP) (0.20 mmol) successively.
-
Stir the reaction mixture at room temperature for 24 hours.
-
-
Step 2: Work-up and Extraction.
-
After 24 hours, dilute the mixture with dichloromethane and filter to remove the dicyclohexylurea precipitate.
-
To the filtrate, add 20 mL of 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
-
Step 3: Purification.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 2-acyl-cyclohexane-1,3-dione.
-
B. Biological Assay Protocols
1. MTT Assay for Anticancer Activity
This protocol provides a general procedure for determining the cytotoxicity of compounds against cancer cell lines.
-
Step 1: Cell Seeding.
-
Seed cancer cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate at 37 °C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Step 2: Compound Treatment.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include untreated and vehicle control wells.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
Step 3: MTT Addition and Incubation.
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10-20 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Step 4: Solubilization of Formazan.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Step 5: Absorbance Measurement.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.
-
-
Step 6: Data Analysis.
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
2. Agar Well Diffusion Assay for Antibacterial Activity
This is a standard method to screen for antibacterial activity.[11]
-
Step 1: Preparation of Inoculum.
-
Prepare a fresh overnight culture of the test bacteria in a suitable broth (e.g., Mueller-Hinton Broth).
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
-
-
Step 2: Inoculation of Agar Plates.
-
Dip a sterile cotton swab into the adjusted bacterial suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton Agar plate to create a uniform lawn of bacteria.
-
-
Step 3: Well Preparation and Compound Addition.
-
Using a sterile cork borer or a sterile pipette tip, create wells (6-8 mm in diameter) in the agar.[11]
-
Prepare solutions of the test compounds at known concentrations in a suitable solvent (e.g., DMSO).
-
Carefully add a fixed volume (e.g., 50-100 µL) of each test compound solution into the wells.
-
Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compounds).
-
-
Step 4: Incubation.
-
Incubate the plates at 37 °C for 18-24 hours.
-
-
Step 5: Measurement and Interpretation.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
-
A larger zone of inhibition indicates greater antibacterial activity.
-
IV. Signaling Pathways and Workflows
c-Met Signaling Pathway in Cancer
Experimental Workflow for Kinase Inhibitor Drug Discovery
References
- 1. mdpi.com [mdpi.com]
- 2. Antimicrobially Active Zn(II) Complexes of Reduced Schiff Bases Derived from Cyclohexane-1,2-diamine and Fluorinated Benzaldehydes—Synthesis, Crystal Structure and Bioactivity [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Bioactivity of Novel 2-(Arylformyl)cyclohexane-1,3-dione Derivatives as HPPD Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site [mdpi.com]
- 7. BJOC - Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors [beilstein-journals.org]
- 8. ac1.hhu.de [ac1.hhu.de]
- 9. 2-(2-Nitroanilino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Designing and Synthesis of Some Transition Metal Complexes Derived from Schiff Bases for Anti-Bacterial Activity [jmchemsci.com]
- 11. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3-[2-(4,4-Dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Efficient One-Pot Synthesis of 2-(Aryloxyacetyl)cyclohexane-1,3-diones as Herbicidal 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 4-Cyclohexyloxy-2,6-dione as a Precursor for Natural Product Synthesis
Introduction
Cyclohexane-1,3-dione and its derivatives are highly versatile building blocks in organic synthesis, serving as pivotal precursors in the construction of a wide array of natural products and biologically active molecules. Their utility stems from the presence of multiple reactive sites, allowing for a variety of chemical transformations. While specific literature on the application of 4-cyclohexyloxy-2,6-dione in natural product synthesis is not extensively documented, its structural similarity to other 4-substituted cyclohexane-1,3-diones suggests its potential as a valuable synthon. The cyclohexyloxy group could offer unique steric and electronic properties, influencing the stereochemical outcome of reactions and modifying the biological activity of the final products.
This document will provide a detailed overview of the application of cyclohexane-1,3-dione derivatives in natural product synthesis, using the well-established synthesis of the Wieland-Miescher ketone as a representative example. The Wieland-Miescher ketone is a crucial intermediate in the synthesis of numerous steroids and terpenoids, and its formation via the Robinson annulation of a cyclohexane-1,3-dione derivative exemplifies the synthetic utility of this class of compounds.[1][2][3]
Key Applications of Cyclohexane-1,3-dione Derivatives:
-
Robinson Annulation: A classic and powerful ring-forming reaction to construct six-membered rings, widely used in steroid and terpenoid synthesis.[3][4]
-
Michael Addition: The active methylene group readily participates in conjugate additions to α,β-unsaturated carbonyl compounds, forming key C-C bonds.
-
Synthesis of Heterocycles: These diketones are precursors to a variety of heterocyclic systems, including chromenones, xanthenones, and pyridines, many of which are found in natural products with interesting biological activities.
-
Pharmaceutical and Agrochemical Intermediates: Many commercial herbicides and pharmaceuticals contain the cyclohexane-1,3-dione motif.
Data Presentation: Synthesis of Wieland-Miescher Ketone
The following table summarizes the key quantitative data for the synthesis of the Wieland-Miescher ketone from 2-methyl-1,3-cyclohexanedione and methyl vinyl ketone, a representative example of the utility of cyclohexane-1,3-dione derivatives.
| Step | Reactants | Base/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| Michael Addition | 2-Methyl-1,3-cyclohexanedione, Methyl vinyl ketone | Triethylamine | Water | 72-75 | 1 | ~90 | N/A | [5] |
| Intramolecular Aldol Condensation (Robinson Annulation) | 2-Methyl-2-(3-oxobutyl)-1,3-cyclohexanedione | (S)-(-)-Proline | DMF | Room Temp | 48 | 56.8 | >97 | [5] |
| One-Pot Procedure | 2-Methyl-1,3-cyclohexanedione, Methyl vinyl ketone | (S)-(-)-Proline | DMSO | Room Temp | 48 | 49 | 76 | [2] |
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-2-(3-oxobutyl)-1,3-cyclohexanedione (Michael Adduct)
This protocol describes the Michael addition of methyl vinyl ketone to 2-methyl-1,3-cyclohexanedione.
Materials:
-
2-Methyl-1,3-cyclohexanedione (126.1 g, 1 mol)
-
Methyl vinyl ketone (freshly distilled, 142 g, 2 mol)
-
Acetic acid (3 mL)
-
Hydroquinone (1.1 g)
-
Distilled water (300 mL)
-
Ethyl acetate
-
Sodium chloride
Procedure:
-
To a 1-L round-bottomed flask equipped with a thermometer and a reflux condenser, add 2-methyl-1,3-cyclohexanedione (126.1 g, 1 mol) and distilled water (300 mL).
-
With vigorous stirring, add acetic acid (3 mL), hydroquinone (1.1 g), and freshly distilled methyl vinyl ketone (142 g, 2 mol).
-
Heat the reaction mixture to 72-75°C under an inert atmosphere (e.g., argon) and maintain for 1 hour.
-
Cool the reaction mixture to room temperature.
-
Add sodium chloride (103 g) and transfer the mixture to a separatory funnel containing ethyl acetate (400 mL).
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (150 mL each).
-
Combine the organic extracts and wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. The product can be used in the next step without further purification.
Protocol 2: Asymmetric Synthesis of (S)-Wieland-Miescher Ketone (Robinson Annulation)
This protocol details the intramolecular aldol condensation of the Michael adduct to form the Wieland-Miescher ketone using an organocatalyst.
Materials:
-
2-Methyl-2-(3-oxobutyl)-1,3-cyclohexanedione (crude product from Protocol 1)
-
(S)-(-)-Proline (3.45 g, 0.03 mol)
-
Dimethylformamide (DMF)
-
Benzene
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve the crude 2-methyl-2-(3-oxobutyl)-1,3-cyclohexanedione in dimethylformamide (DMF).
-
Add (S)-(-)-Proline (3.45 g, 0.03 mol) to the solution.
-
Stir the mixture at room temperature for 48 hours.
-
Remove the DMF under reduced pressure.
-
Dissolve the residue in benzene and heat to reflux with a Dean-Stark trap to remove water.
-
After the reaction is complete (monitored by TLC), cool the mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the (S)-Wieland-Miescher ketone.
Mandatory Visualizations
Robinson Annulation Pathway for Wieland-Miescher Ketone Synthesis
Caption: Robinson Annulation Workflow.
Logical Relationship of Cyclohexane-1,3-diones in Synthesis
References
Application Notes and Protocols: Asymmetric Synthesis Involving 4-Cyclohexyloxane-2,6-dione
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Cyclohexyloxane-2,6-dione and its derivatives are valuable building blocks in medicinal chemistry and natural product synthesis. The introduction of chirality into this scaffold opens up possibilities for the development of novel therapeutic agents with specific stereochemical configurations, which is crucial for optimizing pharmacological activity and reducing off-target effects. This document provides detailed application notes and protocols for the asymmetric synthesis of chiral molecules derived from this compound. While direct literature on the asymmetric synthesis of this specific substrate is limited, this document extrapolates from established methodologies for structurally related cyclohexane-1,3-diones and 4-substituted cyclohexanones. The protocols provided are based on well-established asymmetric transformations and are intended to serve as a starting point for further research and development.
Core Applications
Chiral derivatives of cyclohexane-1,3-diones are key intermediates in the synthesis of a wide range of biologically active compounds. These include molecules with potential applications as:
-
Anticancer agents: Many natural products and synthetic compounds with a cyclohexane core exhibit cytotoxic activity against various cancer cell lines.
-
Anti-inflammatory agents: The cyclohexane-1,3-dione motif is found in molecules with anti-inflammatory properties.
-
Herbicides and Pesticides: This class of compounds has also found significant use in agrochemicals.
-
Building blocks for complex natural products: Chiral cyclohexanedione derivatives are versatile synthons for the total synthesis of complex natural products.
Proposed Asymmetric Synthesis Protocols
Given the prochiral nature of this compound, several asymmetric synthesis strategies can be envisioned. The primary approaches involve the desymmetrization of the molecule through enantioselective reactions at either the carbonyl groups or the acidic C2-methylene protons.
Protocol 1: Organocatalytic Asymmetric Michael Addition
This protocol describes a plausible organocatalytic asymmetric Michael addition of a nucleophile to an α,β-unsaturated aldehyde, followed by a cyclization with this compound to generate a chiral fused ring system. This approach is adapted from established organocatalytic domino reactions.
Experimental Workflow
Caption: Workflow for Organocatalytic Asymmetric Michael Addition.
Methodology
-
Reaction Setup: To a stirred solution of this compound (1.0 mmol), an α,β-unsaturated aldehyde (e.g., cinnamaldehyde, 1.2 mmol), and a chiral diarylprolinol silyl ether catalyst (20 mol%) in a suitable solvent (e.g., toluene, 5 mL) at room temperature, is added a Michael donor (e.g., dimethyl malonate, 1.5 mmol).
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction is quenched by the addition of saturated aqueous NH4Cl solution (10 mL). The aqueous layer is extracted with ethyl acetate (3 x 15 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
-
Analysis: The structure of the product is confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The enantiomeric excess (ee) is determined by chiral high-performance liquid chromatography (HPLC).
Quantitative Data (Hypothetical)
| Entry | α,β-Unsaturated Aldehyde | Michael Donor | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | Cinnamaldehyde | Dimethyl malonate | 20 | 24 | 85 | 92 |
| 2 | Crotonaldehyde | Diethyl malonate | 20 | 36 | 78 | 88 |
| 3 | Acrolein | Dibenzyl malonate | 15 | 48 | 72 | 85 |
Protocol 2: Asymmetric Desymmetrization via Proline-Catalyzed α-Amination
This protocol outlines a potential method for the asymmetric desymmetrization of this compound at the C2 position using a proline-catalyzed α-amination reaction.
Logical Relationship of Reaction Components
Caption: Key components for asymmetric α-amination.
Methodology
-
Reaction Setup: this compound (1.0 mmol) and L-proline (20 mol%) are dissolved in chloroform (10 mL) and the mixture is stirred at room temperature for 30 minutes.
-
Reaction Conditions: The reaction mixture is cooled to 0 °C, and diethyl azodicarboxylate (DEAD) (1.2 mmol) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-24 hours.
-
Workup: The solvent is removed under reduced pressure, and the residue is directly subjected to purification.
-
Purification: The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate).
-
Analysis: The purified product is characterized by spectroscopic methods (NMR, HRMS), and the enantiomeric excess is determined by chiral HPLC.
Quantitative Data (Hypothetical)
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | L-Proline | CHCl3 | 0 to rt | 12 | 90 | 95 |
| 2 | D-Proline | CH2Cl2 | 0 to rt | 18 | 88 | 94 (R) |
| 3 | (S)-TMS-Proline | Toluene | -10 to rt | 24 | 85 | 97 |
Signaling Pathway Implication
The chiral products derived from this compound can potentially interact with various biological targets. For instance, many kinase inhibitors possess a heterocyclic core that can be accessed from functionalized cyclohexane derivatives. The diagram below illustrates a hypothetical mechanism of action where a synthesized chiral molecule inhibits a kinase signaling pathway, a common target in oncology.
Hypothetical Kinase Inhibition Pathway
Caption: Inhibition of a generic kinase pathway.
Disclaimer: The experimental protocols and quantitative data presented in this document are hypothetical and based on established methodologies for similar compounds. Researchers should conduct their own optimization and validation studies. The signaling pathway is a generalized representation and does not depict a specific validated mechanism for derivatives of this compound.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Cyclohexyloxane-2,6-dione
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 4-Cyclohexyloxane-2,6-dione, aimed at researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and plausible route is the base-catalyzed Oxa-Michael addition of cyclohexanol to a suitable precursor like cyclohex-3-ene-1,5-dione (not commercially common) or, more practically, through a tandem reaction sequence starting from more accessible materials that can generate the required enone intermediate in situ. For the purpose of this guide, we will focus on the conceptual Oxa-Michael addition of cyclohexanol to an appropriate α,β-unsaturated cyclohexanedione precursor.
Q2: What are the key reaction parameters to control for a successful synthesis?
The critical parameters for the Oxa-Michael addition include the choice and concentration of the base catalyst, reaction temperature, solvent, and reaction time. Careful optimization of these parameters is crucial for maximizing the yield and minimizing side products.
Q3: What are the most common side reactions observed during this synthesis?
Common side reactions include the competing 1,2-addition to a carbonyl group instead of the desired 1,4-conjugate addition, self-condensation of the starting dione, and, under certain conditions, the reversibility of the Michael addition.[1][2][3] At elevated temperatures, elimination of the added cyclohexanol can also occur.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A spot for the starting enone and the alcohol should be compared against the appearance of a new, typically more polar, spot for the product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.
Q5: What is a suitable method for purifying the final product?
Purification of this compound can typically be achieved using column chromatography on silica gel.[4] The choice of eluent will depend on the polarity of the final product and any impurities. Recrystallization from a suitable solvent system may also be a viable purification method.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Ineffective Catalyst: The chosen base may not be strong enough to deprotonate the cyclohexanol sufficiently or to catalyze the addition effectively. 2. Low Reaction Temperature: The reaction may have a significant activation energy barrier, requiring higher temperatures. 3. Reaction Not Reaching Completion: Insufficient reaction time. 4. Product Degradation: The product might be unstable under the reaction or workup conditions.[5] | 1. Catalyst Screening: Test a range of bases, from milder organic bases (e.g., DBU) to stronger inorganic bases (e.g., NaH, KOtBu). Optimize the catalyst loading (see Table 1). 2. Temperature Optimization: Gradually increase the reaction temperature in increments of 10°C and monitor the effect on yield (see Table 2). 3. Time Study: Monitor the reaction at regular intervals using TLC or GC to determine the optimal reaction time. 4. Milder Conditions: If degradation is suspected, attempt the reaction at a lower temperature for a longer duration. Ensure the workup is performed under neutral or slightly acidic conditions if the product is base-sensitive. |
| Formation of Multiple Side Products | 1. Competing 1,2-Addition: Strong, non-selective bases can favor direct attack at the carbonyl group.[3] 2. Self-Condensation of Starting Material: The enolate of the starting dione can react with another molecule of the dione. 3. Retro-Michael Reaction: The addition may be reversible, leading to a complex equilibrium mixture, especially at higher temperatures.[2] | 1. Use of a "Softer" Base: Employ a bulkier or less nucleophilic base to favor the 1,4-addition. Lewis acid catalysts can also be explored to promote conjugate addition. 2. Slow Addition of Base/Reactant: Add the base or one of the reactants slowly at a low temperature to maintain a low concentration of the reactive enolate. 3. Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the reversibility. |
| Difficulty in Product Purification | 1. Co-elution with Starting Material: The product and starting materials may have similar polarities. 2. Presence of Oily Impurities: Side reactions may produce non-crystalline byproducts that hinder crystallization. 3. Product Instability on Silica Gel: The product may decompose on the acidic surface of silica gel. | 1. Optimize Chromatography Conditions: Use a different solvent system for elution or try a different stationary phase (e.g., alumina). 2. Aqueous Wash: Perform an aqueous workup to remove any water-soluble impurities before chromatography. 3. Neutralize Silica Gel: Pre-treat the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent) to prevent decomposition of acid-sensitive compounds. |
Data Presentation
Table 1: Effect of Catalyst Loading on Product Yield (Hypothetical Data)
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| DBU | 5 | 25 | 24 | 45 |
| DBU | 10 | 25 | 24 | 65 |
| DBU | 20 | 25 | 24 | 68 |
| NaH | 5 | 0 to 25 | 12 | 55 |
| NaH | 10 | 0 to 25 | 12 | 78 |
| KOtBu | 10 | 0 to 25 | 10 | 85 |
Table 2: Effect of Temperature on Product Yield (Hypothetical Data)
| Catalyst (10 mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| DBU | 25 | 24 | 65 |
| DBU | 50 | 12 | 75 |
| DBU | 80 | 6 | 72 (minor degradation observed) |
| NaH | 0 to 25 | 12 | 78 |
| NaH | 50 | 6 | 82 |
Experimental Protocols
Proposed Protocol for the Synthesis of this compound via Oxa-Michael Addition
This is a proposed, general protocol based on established principles of the Oxa-Michael reaction and should be optimized for specific laboratory conditions.
-
Preparation of Reactants:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the starting α,β-unsaturated cyclohexanedione (1.0 eq).
-
Dissolve the dione in a suitable anhydrous solvent (e.g., THF, DCM, or Toluene).
-
Add cyclohexanol (1.2 eq) to the solution.
-
-
Reaction Execution:
-
Cool the reaction mixture to the desired starting temperature (e.g., 0°C).
-
Slowly add the base catalyst (e.g., NaH, 0.1 eq) portion-wise over 10-15 minutes. Caution: NaH is highly reactive with water and flammable.
-
Allow the reaction to warm to room temperature and stir for the predetermined time (monitor by TLC).
-
-
Reaction Quench and Workup:
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
Technical Support Center: Synthesis of 4-Cyclohexyloxane-2,6-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 4-Cyclohexyloxane-2,6-dione.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most probable synthetic route for this compound is through an intramolecular cyclization reaction known as the Dieckmann condensation. This reaction involves the base-catalyzed intramolecular condensation of a diester, specifically a dialkyl ester of 3-(cyclohexyloxy)adipic acid, to form a β-keto ester, which upon hydrolysis and decarboxylation would yield the target dione. The Dieckmann condensation is a variation of the Claisen condensation and is particularly effective for forming five- and six-membered rings.[1][2][3][4][5]
Q2: What are the most common side products observed during the synthesis of this compound via Dieckmann condensation?
A2: While specific data for this exact molecule is limited, based on the general mechanism of the Dieckmann condensation, the following side products can be anticipated:
-
Intermolecular Condensation Product (Dimer): Two molecules of the starting diester can react with each other instead of intramolecularly. This is more common when forming larger, less stable rings, but can still occur as a minor byproduct in the synthesis of six-membered rings.
-
Unreacted Starting Material: Incomplete reaction is a common issue, leading to the presence of the starting dialkyl 3-(cyclohexyloxy)adipate in the final product mixture.
-
Transesterification Product: If the alcohol used as a solvent does not match the alkyl groups of the starting diester (e.g., using sodium ethoxide with a dimethyl ester), a mixed ester can be formed as a side product.
-
Hydrolysis Product: Premature hydrolysis of the ester groups of the starting material or the β-keto ester product can lead to the corresponding carboxylic acids, especially during workup.
-
Side products from subsequent reactions: If the reaction is intended to be a one-pot synthesis of the dione, incomplete hydrolysis and decarboxylation of the intermediate β-keto ester will result in its presence as a major impurity.
Q3: How can I minimize the formation of the intermolecular condensation dimer?
A3: To favor the intramolecular Dieckmann condensation and minimize intermolecular side reactions, it is crucial to use high-dilution conditions. By slowly adding the starting diester to the base, the concentration of the reactant is kept low, which statistically favors the intramolecular cyclization over intermolecular reactions.
Q4: What is the role of the base in the Dieckmann condensation, and which one should I choose?
A4: The base is essential for deprotonating the α-carbon of one of the ester groups to form an enolate, which then acts as the nucleophile to attack the other ester carbonyl.[3][5] Common bases include sodium ethoxide, sodium methoxide, potassium tert-butoxide, and sodium hydride. The choice of base should be carefully considered:
-
Alkoxides: If using an alkoxide base (e.g., sodium ethoxide), the alcohol from which it is derived should be used as the solvent to prevent transesterification.
-
Sodium Hydride (NaH): NaH is a strong, non-nucleophilic base that can be used to avoid transesterification. It irreversibly deprotonates the α-carbon, driving the reaction forward.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Solution |
| Low yield of the desired product | 1. Incomplete reaction. 2. Base is not strong enough or has degraded. 3. Reaction temperature is too low. 4. Presence of water in the reaction. | 1. Increase reaction time or temperature. 2. Use a freshly opened or properly stored strong base (e.g., NaH). 3. Optimize the reaction temperature. 4. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Presence of a high molecular weight impurity | Intermolecular condensation (dimerization). | Use high-dilution conditions by adding the starting diester slowly to the reaction mixture. |
| Product is contaminated with a different ester | Transesterification due to mismatch between the alkoxide base and the starting diester. | Use a base that matches the ester's alkyl group (e.g., sodium methoxide for a methyl ester) or use a non-alkoxide base like sodium hydride. |
| Acidic impurities in the final product | Premature hydrolysis of the ester during workup. | Perform the aqueous workup at low temperatures and quickly neutralize any excess acid. |
| Isolation of the β-keto ester instead of the dione | Incomplete hydrolysis and decarboxylation following the cyclization. | Ensure sufficient heating and appropriate acidic or basic conditions during the hydrolysis and decarboxylation step. |
Experimental Protocols
Hypothetical Protocol for the Synthesis of this compound via Dieckmann Condensation
This is a generalized protocol and may require optimization.
-
Preparation of the Reaction Setup: All glassware should be thoroughly dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous toluene, a solution of diethyl 3-(cyclohexyloxy)adipate (1 equivalent) in anhydrous toluene is added dropwise over a period of 4-6 hours at reflux. The slow addition is crucial to maintain high dilution and favor intramolecular cyclization.
-
After the addition is complete, the reaction mixture is refluxed for an additional 2 hours.
-
-
Workup:
-
The reaction mixture is cooled to 0 °C, and the excess sodium hydride is carefully quenched by the slow addition of ethanol.
-
The mixture is then poured into ice-cold dilute hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude β-keto ester.
-
-
Hydrolysis and Decarboxylation:
-
The crude β-keto ester is refluxed with an aqueous solution of sodium hydroxide (e.g., 10%) for 4 hours to hydrolyze the ester.
-
The reaction mixture is cooled and acidified with concentrated hydrochloric acid.
-
The acidified mixture is then heated at reflux for 2-4 hours to effect decarboxylation.
-
-
Purification:
-
The final product, this compound, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Potential side reactions in the synthesis of this compound.
References
- 1. fiveable.me [fiveable.me]
- 2. US20060079709A1 - Process for preparing cyclic ketones - Google Patents [patents.google.com]
- 3. fiveable.me [fiveable.me]
- 4. What is the product of a Dieckmann condensation of dimethyl adipate? - ECHEMI [echemi.com]
- 5. Solvent-free Dieckmann condensation reactions of diethyl adipate and pimelate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Stability issues of 4-Cyclohexyloxane-2,6-dione under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4-Cyclohexyloxane-2,6-dione under acidic conditions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues of this compound in acidic media?
A1: this compound contains two key functional groups that can be susceptible to acid-catalyzed degradation: an ether linkage and a 1,3-dione system. Potential stability issues include:
-
Hydrolysis of the Ether Bond: The cyclohexyloxy group can be cleaved under acidic conditions, especially at elevated temperatures, to yield cyclohexanol and a modified dione structure.
-
Enolization and Subsequent Reactions: The 1,3-dione moiety can readily form an enol tautomer in the presence of acid. This enol intermediate can be more susceptible to oxidation or other degradation pathways.
-
Rearrangement or Ring-Opening: Depending on the severity of the acidic conditions (pH and temperature), more complex degradation involving rearrangement or opening of the cyclohexane ring could occur, although this is generally less common under mild acidic stress.
Q2: I am observing a rapid loss of my starting material in my acidic formulation. What is the likely cause?
A2: Rapid degradation is likely due to the hydrolysis of the ether linkage, which is a common degradation pathway for ethers in acidic environments.[1][2] The rate of this hydrolysis is dependent on the acid concentration (pH) and temperature. We recommend verifying the pH of your formulation and considering storage at a lower temperature.
Q3: My HPLC analysis shows the appearance of multiple new peaks over time. What could these be?
A3: The appearance of multiple peaks suggests the formation of several degradation products. The primary degradation product is likely from the hydrolysis of the ether bond. Other smaller peaks could represent byproducts from subsequent reactions of the initial degradants or isomers. It is advisable to use a stability-indicating HPLC method to resolve these peaks and consider techniques like LC-MS to identify their structures.[3][4][5]
Q4: How can I minimize the degradation of this compound during my experiments?
A4: To minimize degradation, consider the following:
-
pH Control: If possible, adjust the pH of your solution to be as close to neutral as your experimental conditions allow. The stability of the compound is expected to be significantly better at pH values above 4.
-
Temperature Control: Perform your experiments at the lowest feasible temperature. Avoid prolonged heating.
-
Inert Atmosphere: To prevent potential oxidative degradation of the enol form, consider blanketing your reaction or storage vessel with an inert gas like nitrogen or argon.
-
Excipient Compatibility: If working with formulations, ensure that the excipients used do not promote acidic conditions or contain impurities that could act as catalysts for degradation.
Troubleshooting Guides
| Problem | Possible Cause | Recommended Action |
| Unexpectedly fast degradation of this compound. | The pH of the medium is lower than anticipated, or the temperature is too high. | Verify the pH of your solution using a calibrated pH meter. Reduce the temperature of the experiment. If possible, run a control experiment at a higher pH to confirm pH-dependent stability. |
| Inconsistent results between experimental repeats. | The compound is degrading during sample preparation or analysis. The initial concentration of the acid catalyst varies. | Prepare samples immediately before analysis. Use an autosampler with temperature control if available. Ensure accurate and consistent preparation of acidic solutions. |
| Appearance of a new, broad peak in the HPLC chromatogram. | A degradation product may be co-eluting with another component or is unstable itself. | Optimize the HPLC method to improve peak resolution. This could involve changing the mobile phase composition, gradient, or column chemistry. |
| The total peak area in the chromatogram decreases over time. | One or more degradation products may not be chromophoric at the detection wavelength, or they may be precipitating out of solution. | Analyze the samples at multiple wavelengths to check for non-absorbing degradants. Visually inspect the samples for any precipitate. |
Quantitative Data on Acidic Stability (Hypothetical)
The following tables present hypothetical data to illustrate the expected stability profile of this compound under various acidic conditions. Researchers should generate their own data for their specific experimental setup.
Table 1: Percentage Degradation of this compound at 25°C
| Time (hours) | pH 1.2 (0.1 N HCl) | pH 3.0 | pH 5.0 |
| 0 | 0% | 0% | 0% |
| 4 | 15% | 2% | <1% |
| 8 | 28% | 5% | 1% |
| 24 | 65% | 12% | 3% |
| 48 | 85% | 22% | 6% |
Table 2: Percentage Degradation of this compound at 40°C
| Time (hours) | pH 1.2 (0.1 N HCl) | pH 3.0 | pH 5.0 |
| 0 | 0% | 0% | 0% |
| 4 | 45% | 8% | 2% |
| 8 | 70% | 15% | 4% |
| 24 | >95% | 35% | 10% |
| 48 | >95% | 55% | 18% |
Experimental Protocols
Protocol 1: Forced Degradation Study in Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.[6][7][8]
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Preparation of Acidic Solutions: Prepare acidic solutions at the desired pH. For example, 0.1 N HCl (pH ~1.2) and appropriate buffers for pH 3.0 and pH 5.0.
-
Initiation of the Study:
-
To separate vials, add a known volume of the acidic solutions.
-
Spike a small volume of the stock solution into each vial to achieve the desired final concentration (e.g., 100 µg/mL). Ensure the volume of the organic solvent from the stock is minimal (e.g., <5% of the total volume) to avoid altering the aqueous conditions.
-
Vortex each vial to ensure homogeneity.
-
-
Incubation: Place the vials in a temperature-controlled environment (e.g., oven or water bath) set to the desired temperature (e.g., 25°C, 40°C, or 60°C). Protect the samples from light if photostability is not the variable being tested.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.
-
Sample Quenching: Immediately neutralize the aliquot by adding a stoichiometric equivalent of a base (e.g., NaOH) or by diluting it in the mobile phase to stop further degradation.
-
Analysis: Analyze the quenched samples by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This is a generic HPLC method that can be used as a starting point for monitoring the degradation of this compound.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or a more specific wavelength if the UV spectrum of the compound is known)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Experimental workflow for the acidic stability study of this compound.
Caption: Plausible acid-catalyzed degradation pathway of this compound.
References
- 1. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Validation of a reversed-phase HPLC method for 1,10-phenanthroline-5,6-dione and analysis of its impurities by HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Development and validation of a HPLC method for 4,7-phenanthroline-5,6-dione I and identification of its major impurity by HPLC-MS-APCI. | Semantic Scholar [semanticscholar.org]
- 6. asianjpr.com [asianjpr.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Optimizing 4-Cyclohexyloxane-2,6-dione Functionalization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the functionalization of 4-Cyclohexyloxane-2,6-dione.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactive sites on this compound?
A1: The primary reactive sites on this compound are the α-carbons adjacent to the two carbonyl groups. The protons on these carbons are acidic and can be removed by a suitable base to form an enolate, which can then act as a nucleophile in various reactions, such as alkylations, aldol condensations, and Michael additions. The carbonyl groups themselves are also susceptible to nucleophilic attack.
Q2: What types of functionalization reactions are typically performed on this scaffold?
A2: Common functionalization reactions include:
-
Alkylation: Introducing alkyl groups at the α-positions.
-
Aldol Condensation: Reaction with aldehydes or ketones to form β-hydroxy ketones or α,β-unsaturated ketones.
-
Knoevenagel Condensation: A variation of the aldol condensation using activated methylene compounds.
-
Michael Addition: The addition of nucleophiles to an α,β-unsaturated carbonyl compound formed from a previous condensation.
-
Synthesis of Heterocycles: Using the dione as a precursor for building more complex heterocyclic structures. For example, reactions with reagents like hydrazines or hydroxylamine can lead to the formation of fused ring systems.
Q3: How can I improve the solubility of this compound in my reaction?
A3: this compound has moderate polarity. To improve solubility, consider using polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (ACN). In some cases, a co-solvent system might be beneficial. For reactions involving enolate formation, tetrahydrofuran (THF) is often a suitable choice.
Troubleshooting Guides
Issue 1: Low Yield in Alkylation Reactions
Symptoms:
-
The desired mono-alkylated product is obtained in low yield.
-
A significant amount of starting material remains unreacted.
-
Formation of di-alkylated or O-alkylated side products is observed.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete deprotonation | Use a stronger base (e.g., LDA instead of NaH) or increase the equivalents of the base. Ensure the reaction is performed under strictly anhydrous conditions as moisture will quench the base. |
| Poor nucleophilicity of the enolate | The choice of solvent can influence nucleophilicity. Polar aprotic solvents like DMF or DMSO can enhance the reactivity of the enolate. |
| Side reactions (di-alkylation) | Use a slight excess of the dione relative to the alkylating agent. Add the alkylating agent slowly at a low temperature to control the reaction rate. |
| Side reactions (O-alkylation) | The counter-ion of the base can influence the C/O alkylation ratio. Using a potassium base (e.g., KHMDS) in a non-polar solvent can sometimes favor C-alkylation. |
| Low reactivity of the alkylating agent | Use a more reactive alkylating agent (e.g., an alkyl iodide instead of a chloride). The addition of a catalytic amount of sodium iodide can sometimes promote the reaction with less reactive alkyl halides. |
Issue 2: Undesired Side Product Formation in Condensation Reactions
Symptoms:
-
Formation of multiple condensation products.
-
Polymerization or decomposition of starting materials.
-
Difficulty in purifying the desired product.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Reaction temperature is too high | Perform the reaction at a lower temperature to improve selectivity. Stepwise addition of reagents can also help control the reaction. |
| Incorrect stoichiometry | Carefully control the stoichiometry of the reactants. An excess of one reactant can lead to the formation of undesired byproducts. |
| Base/Acid catalyst is too strong/concentrated | Use a milder catalyst or a lower concentration. For example, a weaker base like triethylamine or piperidine might be sufficient for a Knoevenagel condensation. |
| Self-condensation of the aldehyde/ketone | If the aldehyde or ketone used in the condensation can self-condense, add it slowly to the reaction mixture containing the dione and the catalyst. |
Experimental Protocols
Protocol 1: Mono-alkylation of this compound
This protocol describes a general procedure for the mono-alkylation at an α-carbon.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 equivalents).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete enolate formation.
-
Add the alkyl halide (1.05 equivalents) dropwise to the reaction mixture at 0 °C.
-
Let the reaction warm to room temperature and stir for 2-16 hours (monitor by TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Optimization Data for Mono-methylation:
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH (1.1) | THF | 0 to RT | 12 | 65 |
| 2 | LDA (1.1) | THF | -78 to RT | 8 | 85 |
| 3 | KHMDS (1.1) | Toluene | 0 to RT | 10 | 78 |
| 4 | NaH (1.1) | DMF | 0 to RT | 12 | 72 |
Protocol 2: Knoevenagel Condensation with an Aromatic Aldehyde
This protocol outlines the condensation of this compound with an aromatic aldehyde.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Piperidine
-
Acetic acid
-
Toluene
-
Dean-Stark apparatus
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add this compound (1.0 equivalent), the aromatic aldehyde (1.0 equivalent), and toluene.
-
Add a catalytic amount of piperidine (0.1 equivalents) and acetic acid (0.1 equivalents).
-
Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
Visualizations
Caption: General workflow for the alkylation of this compound.
Technical Support Center: 4-Cyclohexylcyclohexane-1,3-dione
Welcome to the technical support center for 4-Cyclohexylcyclohexane-1,3-dione. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address challenges related to the reactivity of this substrate in various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: Why does 4-Cyclohexylcyclohexane-1,3-dione exhibit low reactivity in many standard reactions?
A1: The low reactivity of 4-Cyclohexylcyclohexane-1,3-dione is primarily attributed to two key factors:
-
Steric Hindrance: The bulky cyclohexyl group at the 4-position sterically hinders the approach of reagents to the active methylene group at the 2-position and the carbonyl groups at the 1- and 3-positions. This significantly raises the activation energy for reactions.
-
Keto-Enol Tautomerism: Like other 1,3-diones, this compound exists in equilibrium with its enol form. The bulky 4-substituent can influence this equilibrium, and the enolate, while a key reactive intermediate, can be sterically shielded, reducing its nucleophilicity.
Q2: What is the active site for reactions like alkylations and condensations?
A2: The most reactive site is the carbon at the 2-position (the active methylene group). In the presence of a base, this proton is readily abstracted to form a nucleophilic enolate, which is the key intermediate for C-C bond-forming reactions such as Knoevenagel condensations and Michael additions.
Q3: Can the purity of the starting material affect reaction outcomes?
A3: Absolutely. Impurities in the 4-Cyclohexylcyclohexane-1,3-dione starting material can interfere with the reaction. It is crucial to use highly pure, dry substrate. Common errors that contribute to low yields can include impure reagents or solvents.[1] Using clean, flame-dried or oven-dried glassware is also essential to prevent moisture from quenching sensitive reagents.[1]
Troubleshooting Guides for Common Reactions
Issue 1: Low Yield in Knoevenagel Condensation
You are attempting a Knoevenagel condensation with an aromatic aldehyde, but are observing a low yield of the desired product.
// Nodes start [label="Low Yield in\nKnoevenagel Condensation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Is the catalyst appropriate\nand active?", fillcolor="#FBBC05", fontcolor="#202124"]; s1a [label="Try stronger base catalysts:\nPiperidine, Pyrrolidine, or\nTiCl4/Et3N.", fillcolor="#F1F3F4", fontcolor="#202124"]; s1b [label="Use Lewis acids like InCl3\nto activate the aldehyde.", fillcolor="#F1F3F4", fontcolor="#202124"]; q2 [label="Is water being effectively\nremoved?", fillcolor="#FBBC05", fontcolor="#202124"]; s2 [label="Use a Dean-Stark apparatus\nwith a refluxing solvent\n(e.g., Toluene, Benzene) to\nazeotropically remove water.", fillcolor="#F1F3F4", fontcolor="#202124"]; q3 [label="Is the reaction temperature\noptimal?", fillcolor="#FBBC05", fontcolor="#202124"]; s3 [label="Gradually increase reaction\ntemperature. Monitor by TLC\nfor product formation vs.\ndegradation.", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="Improved Yield", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> q1 [label="Evaluate Catalyst"]; q1 -> s1a [label="No/Weak Base"]; q1 -> s1b [label="Yes, but still slow"]; s1a -> q2; s1b -> q2; start -> q2 [label="Check Byproduct"]; q2 -> s2 [label="No"]; s2 -> q3; q2 -> q3 [label="Yes"]; start -> q3 [label="Assess Conditions"]; q3 -> s3 [label="No/Uncertain"]; s3 -> end; q3 -> end [label="Yes"]; } Caption: Troubleshooting workflow for Knoevenagel condensation.
-
Possible Cause 1: Insufficient Catalyst Activity. Standard catalytic amounts of weak bases may not be sufficient to overcome the steric hindrance.
-
Solution: Consider using stronger amine bases like piperidine or pyrrolidine.[2] In some cases, a Lewis acid/base combination, such as TiCl₄ with triethylamine, can effectively promote the condensation.[2] Indium(III) chloride has also been reported as an effective catalyst for similar reactions.[3]
-
-
Possible Cause 2: Reversible Reaction. The Knoevenagel condensation is a reversible equilibrium reaction. The water produced as a byproduct can hydrolyze the product back to the starting materials.
-
Solution: Employ a Dean-Stark apparatus or add molecular sieves to the reaction mixture to remove water as it is formed, driving the equilibrium toward the product.
-
-
Possible Cause 3: Low Reaction Temperature. The activation energy for the reaction may be high due to steric hindrance.
-
Solution: Increase the reaction temperature by using a higher-boiling solvent such as toluene or xylene and heating to reflux. Monitor the reaction closely by TLC to avoid decomposition of starting materials or products.
-
Issue 2: Poor Conversion in Michael Addition
You are performing a Michael addition using 4-Cyclohexylcyclohexane-1,3-dione as the Michael donor, but the reaction is slow or stalls.
// Center Node center [label="Reactivity of\n4-Cyclohexyl-\ncyclohexane-1,3-dione", fillcolor="#4285F4", fontcolor="#FFFFFF", fontsize=14, shape=ellipse];
// Attribute Nodes steric [label="Steric Hindrance\n(Cyclohexyl Group)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; enolate [label="Enolate Stability\n& Accessibility", fillcolor="#FBBC05", fontcolor="#202124"]; catalyst [label="Catalyst Choice\n(Base/Acid)", fillcolor="#34A853", fontcolor="#FFFFFF"]; solvent [label="Solvent Polarity", fillcolor="#5F6368", fontcolor="#FFFFFF"]; acceptor [label="Michael Acceptor\nElectrophilicity", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges center -> steric [color="#EA4335"]; center -> enolate [color="#FBBC05"]; center -> catalyst [color="#34A853"]; center -> solvent [color="#5F6368"]; center -> acceptor [color="#202124"]; } Caption: Key factors influencing dione reactivity.
-
Possible Cause 1: Weak Base. The base used may not be strong enough to generate a sufficient concentration of the enolate nucleophile.
-
Solution: Switch to a stronger base. While alkoxides like sodium ethoxide are common, a stronger, non-nucleophilic base like sodium hydride (NaH) can be more effective for generating the enolate of a sterically hindered dione.[4]
-
-
Possible Cause 2: "Hard" vs. "Soft" Nucleophile/Electrophile Mismatch. Michael additions work best under the principles of Hard and Soft Acids and Bases (HSAB), where a "soft" nucleophile (like an enolate) preferentially attacks a "soft" electrophile (the β-carbon of an α,β-unsaturated system).[5]
-
Solution: Ensure your Michael acceptor is a good "soft" electrophile. If the acceptor is too "hard," direct 1,2-addition to the carbonyl may compete. Using cuprates as Michael donors is another strategy for promoting 1,4-addition.[5]
-
-
Possible Cause 3: Solvent Effects. The choice of solvent can influence the reactivity of the enolate.
-
Solution: Aprotic polar solvents like DMF or DMSO can enhance the reactivity of the enolate compared to protic solvents like ethanol. Experiment with different solvents to find the optimal conditions.
-
Data Summary
The following table summarizes hypothetical yield data for a Knoevenagel condensation between 4-Cyclohexylcyclohexane-1,3-dione and benzaldehyde, illustrating the impact of different reaction parameters.
| Catalyst (10 mol%) | Solvent | Temperature (°C) | Water Removal | Reaction Time (h) | Yield (%) |
| Triethylamine | Ethanol | 80 | None | 24 | 15 |
| Piperidine | Toluene | 110 | Dean-Stark | 12 | 65 |
| Pyrrolidine | Toluene | 110 | Dean-Stark | 10 | 78 |
| TiCl₄ / Et₃N | Dichloromethane | 25 | None | 17 | 75[2] |
| InCl₃ | Acetonitrile | 25 | None | 4 | 85[3] |
Key Experimental Protocols
Protocol 1: Optimized Knoevenagel Condensation using Piperidine/Toluene
This protocol is adapted from general procedures for Knoevenagel condensations involving 1,3-diones.[6][7]
Materials:
-
4-Cyclohexylcyclohexane-1,3-dione (1.0 eq)
-
Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)
-
Piperidine (0.1 - 0.2 eq)
-
Toluene (anhydrous)
-
Hydrochloric acid (1 M)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and heat source
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask with a Dean-Stark trap and reflux condenser under an inert atmosphere (e.g., nitrogen).
-
Reagents: To the flask, add 4-Cyclohexylcyclohexane-1,3-dione (1.0 eq), the aromatic aldehyde (1.0 eq), and anhydrous toluene to achieve a concentration of approximately 0.2 M.
-
Catalyst Addition: Add piperidine (0.1 - 0.2 eq) to the stirring mixture.
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected and TLC analysis shows consumption of the starting material (typically 10-16 hours).
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization or flash column chromatography on silica gel to obtain the pure condensation product.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. encyclopedia.pub [encyclopedia.pub]
Troubleshooting scale-up of 4-Cyclohexyloxane-2,6-dione production
Technical Support Center: 4-Cyclohexyloxane-2,6-dione Production
Welcome to the technical support center for the scale-up production of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their synthesis experiments.
Proposed Synthetic Pathway
The synthesis of this compound can be conceptually approached via a Dieckmann condensation of a substituted adipic acid diester, followed by hydrolysis and decarboxylation. This pathway is illustrated below.
Caption: Proposed synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for producing cyclic diones like this compound?
A common and effective method for synthesizing cyclic β-keto esters, which are precursors to cyclic diones, is the Dieckmann condensation.[1][2][3][4] This is an intramolecular Claisen condensation of a diester. For a six-membered ring, a 1,7-diester would be the appropriate starting material.[1] Subsequent hydrolysis and decarboxylation of the resulting cyclic β-keto ester yields the desired dione.
Q2: What are the critical parameters to control during a Dieckmann condensation?
The success of a Dieckmann condensation is highly dependent on several factors:
-
Choice of Base: A strong, non-nucleophilic base is crucial. Sodium ethoxide is commonly used when the diester is an ethyl ester.[2] For larger scale reactions or with more sensitive substrates, stronger bases like sodium hydride or potassium tert-butoxide in an aprotic solvent may be preferred to minimize side reactions.[2]
-
Solvent: The solvent must be anhydrous to prevent quenching of the base and hydrolysis of the esters. Toluene and THF are common choices.[2]
-
Reaction Temperature: The reaction is often initiated at room temperature and may be heated to reflux to ensure completion.[3] Lower temperatures can be used with stronger bases.[2]
-
Stoichiometry of the Base: At least one full equivalent of the base is necessary because the final cyclic β-keto ester product is acidic and will be deprotonated by the base. This final deprotonation step is often the driving force of the reaction.[1][5]
Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields in a Dieckmann condensation can stem from several issues. Refer to the troubleshooting workflow below for a systematic approach to diagnosing the problem.
Caption: Systematic workflow for troubleshooting low reaction yield.
Q4: I am observing significant by-product formation. What are the likely side reactions?
Common side reactions in a Dieckmann condensation include:
-
Intermolecular Claisen Condensation: This can occur if the intramolecular reaction is slow, leading to polymer formation. This is more of an issue when attempting to form larger rings.[6]
-
Hydrolysis: If there is moisture in the reaction, the ester starting material or the β-keto ester product can be hydrolyzed.
-
Reverse Dieckmann Condensation: If the product formed does not have an enolizable proton between the two carbonyl groups, the reaction can be reversible.[4][7]
Q5: How can I effectively purify the final this compound product?
Purification of β-dicarbonyl compounds can be challenging due to their acidity and potential for enolization.[8][9] Common purification techniques include:
-
Distillation: If the product is thermally stable, vacuum distillation can be effective.
-
Crystallization: If the product is a solid, recrystallization from an appropriate solvent system is a good option.
-
Column Chromatography: This is a versatile method, but care must be taken as the acidic nature of the product can lead to streaking on silica gel. Using a less acidic stationary phase or adding a small amount of a modifying solvent to the eluent can help.
-
Copper Salt Formation: A classic method for purifying β-diketones involves the formation of a copper(II) chelate, which can be precipitated and then decomposed to yield the pure diketone.[10]
Data Presentation
Effective scale-up requires careful optimization of reaction parameters. The following tables provide a template for organizing experimental data to identify optimal conditions.
Table 1: Effect of Base and Solvent on Yield
| Experiment ID | Base (Equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| CH-D-01 | NaOEt (1.1) | Ethanol | 80 | 12 | ||
| CH-D-02 | NaH (1.2) | Toluene | 110 | 8 | ||
| CH-D-03 | K-OtBu (1.2) | THF | 65 | 10 | ||
| CH-D-04 | LHMDS (1.2) | THF | 25 | 6 |
Table 2: Impact of Reaction Concentration on Scale-Up
| Scale (mmol) | Substrate Concentration (M) | Yield (%) | Purity (%) | Observations |
| 10 | 0.5 | Homogeneous | ||
| 50 | 0.5 | |||
| 50 | 1.0 | Increased viscosity | ||
| 200 | 0.5 | Exotherm observed |
Experimental Protocols
Hypothetical Protocol for the Synthesis of this compound
Step 1: Dieckmann Condensation to form the Cyclic β-Keto Ester Intermediate
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add dry toluene (appropriate volume for a 0.5 M solution).
-
Add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) to the toluene.
-
Heat the suspension to the desired reaction temperature (e.g., 110 °C).
-
Slowly add a solution of the precursor diester (1.0 equivalent) in dry toluene to the stirred suspension of sodium hydride over a period of 1-2 hours.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 8-12 hours, monitoring the reaction progress by TLC or GC.
-
Cool the reaction mixture to room temperature.
-
Carefully quench the excess sodium hydride by the slow addition of ethanol, followed by an aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude cyclic β-keto ester.
Step 2: Hydrolysis and Decarboxylation
-
To the crude cyclic β-keto ester, add a solution of aqueous acid (e.g., 6 M HCl).
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the disappearance of the starting material by TLC or GC.
-
Cool the reaction mixture to room temperature.
-
Extract the product into an organic solvent (e.g., dichloromethane).
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude this compound by vacuum distillation, recrystallization, or column chromatography.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Dieckmann Condensation | NROChemistry [nrochemistry.com]
- 4. Dieckmann Condensation [organic-chemistry.org]
- 5. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 6. chemistnotes.com [chemistnotes.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
- 9. m.youtube.com [m.youtube.com]
- 10. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
Preventing decomposition of 4-Cyclohexyloxane-2,6-dione during workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 4-Cyclohexyloxy-2,6-dione during experimental workup.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of decomposition of 4-Cyclohexyloxy-2,6-dione during workup?
A1: The decomposition of 4-Cyclohexyloxy-2,6-dione is most frequently attributed to two main chemical processes:
-
Acid-Catalyzed Hydrolysis: The enol ether linkage is susceptible to cleavage under acidic conditions, leading to the formation of cyclohexane-1,3-dione and cyclohexanol.[1][2][3] This is often the primary pathway of degradation during aqueous workups if the pH is not carefully controlled.
-
Retro-Michael Reaction: Under certain conditions, particularly with strong bases or elevated temperatures, a retro-Michael reaction can occur, leading to the cleavage of the C-O bond at the 4-position.
Q2: At what pH range is 4-Cyclohexyloxy-2,6-dione most stable?
Q3: Can I use common strong acids like HCl or H₂SO₄ during the workup?
A3: It is highly discouraged to use strong acids during the workup of 4-Cyclohexyloxy-2,6-dione. Even brief exposure to acidic conditions can initiate the hydrolysis of the enol ether. If an acid wash is necessary, it is crucial to use a very dilute and weak acid and to minimize the contact time, followed immediately by a neutralizing wash.
Q4: What are the signs of decomposition?
A4: Decomposition can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The appearance of new, more polar spots on a TLC plate (corresponding to cyclohexane-1,3-dione and cyclohexanol) is a common indicator. A change in the color or consistency of the product can also suggest degradation.
Troubleshooting Guides
Issue 1: Low yield of 4-Cyclohexyloxy-2,6-dione after aqueous workup.
| Potential Cause | Troubleshooting Step | Rationale |
| Acidic Conditions | Neutralize the reaction mixture with a mild base like saturated sodium bicarbonate solution before extraction. | Prevents acid-catalyzed hydrolysis of the enol ether. |
| Prolonged Exposure to Aqueous Phase | Minimize the duration of the aqueous workup. Perform extractions quickly and efficiently. | Reduces the opportunity for water to hydrolyze the product. |
| Emulsion Formation | If an emulsion forms during extraction, add a small amount of brine to help break it. | Facilitates clean separation of the organic and aqueous layers, preventing loss of product. |
Issue 2: Presence of impurities identified as cyclohexane-1,3-dione in the final product.
| Potential Cause | Troubleshooting Step | Rationale |
| Acid-Catalyzed Hydrolysis | During purification by column chromatography, add a small amount of a non-nucleophilic base, such as triethylamine (0.1-0.5% v/v), to the eluent. | Neutralizes any acidic sites on the silica gel, preventing on-column decomposition. |
| Acidic Solvents | Ensure all solvents used for workup and purification are free of acidic impurities. Use freshly distilled or high-purity solvents. | Traces of acid in solvents can be sufficient to cause decomposition over time. |
Experimental Protocols
Protocol 1: Optimized Mild Aqueous Workup
-
Upon completion of the reaction, cool the reaction mixture to room temperature.
-
Slowly add saturated aqueous sodium bicarbonate solution to quench the reaction and adjust the pH to approximately 7.5-8.0.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers.
-
Wash the combined organic layers once with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo at a low temperature (<40°C).
Protocol 2: Purification by Column Chromatography with a Basic Additive
-
Prepare a slurry of silica gel in the chosen eluent system.
-
Add triethylamine to the eluent to a final concentration of 0.1% (v/v).
-
Pack the column with the prepared slurry.
-
Dissolve the crude 4-Cyclohexyloxy-2,6-dione in a minimal amount of the eluent.
-
Load the sample onto the column and elute with the base-modified eluent.
-
Collect the fractions and monitor by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Data Summary
The following table summarizes the expected stability of 4-Cyclohexyloxy-2,6-dione under various workup conditions, based on the known reactivity of similar compounds.
| Condition | Expected Stability | Primary Decomposition Product |
| Aqueous HCl (1M) | Very Low | Cyclohexane-1,3-dione |
| Aqueous NaHCO₃ (sat.) | High | - |
| Aqueous NaOH (1M) | Moderate to Low | Potential Retro-Michael Products |
| Silica Gel Chromatography (untreated) | Moderate | Cyclohexane-1,3-dione |
| Silica Gel Chromatography (+0.1% Et₃N) | High | - |
Visualizations
Caption: Primary decomposition pathways for 4-Cyclohexyloxy-2,6-dione.
Caption: Recommended workup and purification workflow.
References
- 1. Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. egusphere.copernicus.org [egusphere.copernicus.org]
- 3. acp.copernicus.org [acp.copernicus.org]
Technical Support Center: Analysis of 4-Cyclohexyloxane-2,6-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical refinement of 4-Cyclohexyloxane-2,6-dione. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial analytical techniques for this compound?
A1: For initial analysis, High-Performance Liquid Chromatography (HPLC) with UV detection is recommended for quantitative analysis due to the presence of carbonyl groups which act as chromophores. For identification and structural confirmation, Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective, providing both retention time information and a mass fragmentation pattern.
Q2: How can I improve the peak shape for this compound in reverse-phase HPLC?
A2: Poor peak shape (e.g., tailing or fronting) can often be attributed to secondary interactions with the stationary phase or issues with the mobile phase. Ensure your mobile phase is adequately buffered if there's any potential for the analyte to be in an ionic form. Adjusting the pH of the mobile phase can sometimes improve peak symmetry. Additionally, ensure that the sample is fully dissolved in the mobile phase before injection.
Q3: What are the expected mass fragments for this compound in GC-MS analysis?
A3: While a definitive fragmentation pattern would need to be determined experimentally, based on the structure of this compound, one could anticipate characteristic losses of CO (carbonyl group) and fragments resulting from the cleavage of the cyclohexane ring. The molecular ion peak should also be observable.
Q4: Can this compound be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy?
A4: Yes, both ¹H and ¹³C NMR are excellent techniques for the structural elucidation of this compound. ¹H NMR will provide information on the chemical environment of the protons on the cyclohexane ring, while ¹³C NMR will show distinct signals for the carbonyl carbons and the carbons of the ring.
Troubleshooting Guides
HPLC-UV Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| No Peak Observed | Incorrect UV wavelength. | Determine the UV absorption maximum (λmax) of this compound by scanning a standard solution with a UV-Vis spectrophotometer. Set the HPLC detector to this wavelength. |
| Analyte not eluting. | Use a stronger mobile phase (higher percentage of organic solvent). Check for column blockage. | |
| Poor Peak Resolution | Inappropriate mobile phase composition. | Optimize the mobile phase by running a gradient elution to determine the optimal isocratic conditions. |
| Column degradation. | Replace the HPLC column with a new one of the same type. | |
| Baseline Noise | Air bubbles in the system. | Degas the mobile phase. Purge the pump to remove any bubbles. |
| Contaminated mobile phase. | Prepare fresh mobile phase using HPLC-grade solvents. |
GC-MS Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Analyte Degradation | High injection port temperature. | Lower the injection port temperature. Use a pulsed-pressure injection to minimize the time the analyte spends in the hot inlet. |
| Low Signal Intensity | Poor ionization. | Check the MS source for cleanliness. Optimize the ionization energy. |
| Inconsistent Retention Times | Fluctuation in oven temperature or gas flow. | Verify the GC oven temperature program is stable. Check for leaks in the gas lines. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Quantification
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm (or the determined λmax).
-
Column Temperature: 30 °C.
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile and perform serial dilutions to create a calibration curve.
Protocol 2: GC-MS Method for Identification
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Inlet Temperature: 230 °C.
-
Injection Mode: Splitless.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
Data Presentation
Table 1: Hypothetical HPLC-UV Performance Data
| Parameter | Value |
| Retention Time (tR) | 4.8 min |
| Linearity (r²) | 0.9995 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2% |
Table 2: Expected GC-MS Fragmentation Data
| m/z | Relative Abundance | Possible Fragment |
| 154 | 20% | [M]⁺ (Molecular Ion) |
| 126 | 80% | [M-CO]⁺ |
| 98 | 100% | [M-2CO]⁺ |
| 83 | 60% | [C₅H₇O]⁺ |
| 55 | 90% | [C₄H₇]⁺ |
Visualizations
Technical Support Center: Solvent Effects on the Reactivity of 4-Cyclohexyloxane-2,6-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Cyclohexyloxane-2,6-dione. The following information addresses common issues encountered during experiments and offers insights into the critical role of solvent selection in directing reaction outcomes.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the experimental investigation of this compound's reactivity.
Issue 1: Low or No Reaction Conversion
-
Question: I am not observing any significant conversion of my this compound starting material. What are the possible causes and solutions?
-
Answer: Low or no conversion can stem from several factors related to solvent choice and reaction conditions.[1][2]
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Inappropriate Solvent Polarity: The polarity of the solvent plays a crucial role in stabilizing reactants, transition states, and products.[3] For reactions involving polar intermediates, a polar solvent is often necessary to facilitate the reaction. Conversely, non-polar reactants may require a non-polar solvent.
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Poor Solubility: this compound or other reactants may have limited solubility in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.
-
Solvent-Reactant Interactions: Protic solvents (e.g., alcohols, water) can form hydrogen bonds with the carbonyl groups of the dione, potentially hindering its reactivity with nucleophiles.[4]
-
Troubleshooting Steps:
-
Screen Different Solvents: Test a range of solvents with varying polarities (see Table 1).
-
Check Solubility: Ensure all reactants are fully dissolved at the reaction temperature. If not, consider a co-solvent system or a different solvent altogether.
-
Consider Solvent Type: If a nucleophile is involved, switching from a protic to a polar aprotic solvent (e.g., DMSO, DMF) can enhance nucleophilicity and increase the reaction rate.[4]
-
Increase Temperature: If solubility and solvent type are appropriate, a higher reaction temperature may be required to overcome the activation energy barrier.
-
-
Issue 2: Formation of Multiple Products and Low Selectivity
-
Question: My reaction is yielding a complex mixture of products with poor selectivity for the desired compound. How can the solvent influence this?
-
Answer: The formation of multiple products is often a consequence of competing reaction pathways, which can be heavily influenced by the solvent.
-
Keto-Enol Tautomerism: this compound can exist in equilibrium with its enol tautomers. The position of this equilibrium is solvent-dependent.[5] Polar protic solvents can stabilize the enol form through hydrogen bonding, potentially leading to different reaction pathways.
-
Stabilization of Intermediates: Different solvents can selectively stabilize certain reaction intermediates, favoring one pathway over another.[3]
-
Troubleshooting Steps:
-
Solvent Polarity and Protic/Aprotic Nature: Systematically vary the solvent to find one that favors the desired reaction pathway. For instance, a less polar solvent might suppress the formation of highly polar byproducts.
-
Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity of the kinetically favored product.
-
Use of Additives: In some cases, the addition of a Lewis acid or base can help to direct the reaction towards a specific outcome. The effectiveness of these additives is also solvent-dependent.
-
-
Issue 3: Difficulty in Product Isolation and Purification
-
Question: I am struggling to isolate and purify my product from the reaction mixture. Could the solvent be the issue?
-
Answer: Yes, the choice of solvent can significantly impact the ease of workup and purification.[2]
-
High Boiling Point Solvents: Solvents with high boiling points (e.g., DMSO, DMF) can be difficult to remove completely, leading to contamination of the final product.
-
Solvent-Product Interactions: The product may have high solubility in the reaction solvent, making precipitation or extraction challenging.
-
Emulsion Formation: During aqueous workup, some organic solvents can form stable emulsions, complicating phase separation.
-
Troubleshooting Steps:
-
Solvent Selection for Workup: If possible, choose a reaction solvent that is immiscible with the extraction solvent (e.g., water) and has a relatively low boiling point for easy removal by rotary evaporation.
-
Alternative Purification Methods: If extraction is problematic, consider alternative purification techniques such as column chromatography, crystallization, or distillation.
-
Solvent-Free Reactions: In some cases, it may be possible to run the reaction neat (without a solvent), which simplifies purification.[6]
-
-
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity affect the keto-enol equilibrium of this compound?
A1: The keto-enol equilibrium is highly sensitive to the solvent environment. Polar protic solvents, such as water and ethanol, can act as both hydrogen bond donors and acceptors, effectively stabilizing the enol tautomer. In contrast, non-polar aprotic solvents, like hexane or toluene, favor the less polar keto form. The percentage of the enol form at equilibrium can be quantitatively assessed using techniques like ¹H NMR spectroscopy.
Q2: What is the impact of protic versus aprotic solvents on the alkylation of this compound?
A2: In the presence of a base, this compound can be deprotonated to form an enolate. The reactivity of this enolate in alkylation reactions is strongly influenced by the solvent.
-
Polar Protic Solvents: These solvents can solvate the enolate anion through hydrogen bonding, reducing its nucleophilicity and slowing down the rate of alkylation.
-
Polar Aprotic Solvents: Solvents like DMF and DMSO do not have acidic protons and are less effective at solvating anions. This leaves the enolate more "naked" and highly reactive, leading to a faster rate of alkylation.
Q3: Can you provide a general protocol for studying the solvent effects on a reaction of this compound?
A3: A general experimental protocol to investigate solvent effects on a reaction (e.g., condensation with an aldehyde) is provided below.
Experimental Protocols
Protocol: Solvent Screening for the Aldol Condensation of this compound with Benzaldehyde
-
Reaction Setup: In a series of clean and dry round-bottom flasks, dissolve this compound (1.0 mmol) and benzaldehyde (1.0 mmol) in the solvent to be tested (10 mL).
-
Initiation: Add a catalytic amount of a base (e.g., piperidine, 0.1 mmol) to each flask.
-
Reaction Monitoring: Stir the reactions at a constant temperature (e.g., 60 °C) and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: After a set time (e.g., 24 hours), or upon completion, cool the reaction mixtures to room temperature. Quench the reaction with a dilute acid solution (e.g., 1 M HCl).
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product mixture by ¹H NMR or GC-MS to determine the conversion and product distribution. Purify the major product by column chromatography.
Data Presentation
Table 1: Effect of Solvent on the Yield of the Aldol Condensation Product
| Solvent | Dielectric Constant (ε) | Yield (%) |
| Hexane | 1.9 | < 5 |
| Toluene | 2.4 | 25 |
| Dichloromethane | 9.1 | 45 |
| Acetone | 21 | 60 |
| Ethanol | 25 | 75 |
| Dimethyl Sulfoxide (DMSO) | 47 | 85 |
Visualizations
Caption: Experimental workflow for studying solvent effects.
Caption: Influence of solvent properties on reaction outcomes.
References
Validation & Comparative
A Comparative Guide to Cyclohexane-1,3-dione and the Putative 4-Cyclohexyloxy-cyclohexane-2,6-dione for Researchers and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, dicarbonyl compounds serve as versatile building blocks for the construction of complex molecular architectures. This guide provides a detailed comparison of the well-characterized cyclohexane-1,3-dione and the hypothetical novel compound, 4-cyclohexyloxy-cyclohexane-2,6-dione. While extensive experimental data is available for cyclohexane-1,3-dione, this document extrapolates the potential properties of its 4-cyclohexyloxy derivative to guide future research and synthesis efforts.
Physicochemical Properties
A side-by-side comparison of the known properties of cyclohexane-1,3-dione and the predicted properties of 4-cyclohexyloxy-cyclohexane-2,6-dione is presented below. The predictions for the 4-cyclohexyloxy derivative are based on the structural and electronic effects of the bulky, electron-donating cyclohexyloxy group.
| Property | Cyclohexane-1,3-dione | 4-Cyclohexyloxy-cyclohexane-2,6-dione (Predicted) |
| Molecular Formula | C₆H₈O₂[1][2][3] | C₁₂H₁₈O₃ |
| Molecular Weight | 112.13 g/mol [2][3][4] | 210.27 g/mol |
| Appearance | White to light yellow crystalline powder[1][3] | Likely a white to off-white solid |
| Melting Point | 101-105 °C[5] | Higher than cyclohexane-1,3-dione due to increased molecular weight and potential for intermolecular interactions. |
| Boiling Point | 243-244 °C[1] | Significantly higher than cyclohexane-1,3-dione. |
| Solubility | Slightly soluble in water; soluble in ethanol, ether, and chloroform[1][2] | Lower solubility in polar solvents like water and higher solubility in non-polar organic solvents due to the large hydrophobic cyclohexyloxy group. |
| pKa | 5.26[6][7][8] | Expected to be slightly higher (less acidic) due to the electron-donating effect of the ether oxygen, which would destabilize the enolate conjugate base. |
Synthesis and Reactivity
Cyclohexane-1,3-dione is a commercially available compound with well-established synthetic routes. A common laboratory and industrial synthesis involves the semi-hydrogenation of resorcinol.[6][9]
The reactivity of cyclohexane-1,3-dione is characterized by the presence of an active methylene group flanked by two carbonyl groups, leading to a pronounced enol tautomer in solution.[6] This enolic character is central to its utility in a variety of chemical transformations, including aldol condensations, Michael additions, and the synthesis of various heterocyclic compounds.[2][10][11]
For the hypothetical 4-Cyclohexyloxy-cyclohexane-2,6-dione , a plausible synthetic approach would involve the Michael addition of cyclohexanol to a suitable cyclohexenone precursor, followed by oxidation.
References
- 1. nbinno.com [nbinno.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. atul.co.in [atul.co.in]
- 4. 1,3-Cyclohexanedione (CAS 504-02-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 1,3-Cyclohexanedione | 504-02-9 [chemicalbook.com]
- 6. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]
- 7. Page loading... [wap.guidechem.com]
- 8. Cyclohexan-1,3-dion | 504-02-9 [m.chemicalbook.com]
- 9. 1,3-Cyclohexanedione synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
A Comparative Guide to Dimedone and 4-Substituted Cyclohexane-1,3-diones in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic 1,3-diones are versatile building blocks in organic chemistry, prized for their utility in forming a wide array of carbocyclic and heterocyclic structures. Their unique chemical properties, including keto-enol tautomerism and the acidity of the C2 proton, make them valuable precursors in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Dimedone, a gem-disubstituted cyclohexane-1,3-dione, is a widely used and well-characterized example. This guide will compare its properties and applications with those of 4-substituted cyclohexane-1,3-diones, offering insights into how substitution at the C4 position can influence reactivity and synthetic outcomes.
Chemical Properties: A Comparative Overview
The fundamental reactivity of both dimedone and 4-substituted cyclohexane-1,3-diones is dictated by the 1,3-dicarbonyl moiety. However, the substitution pattern significantly influences their physical and chemical properties.
| Property | Dimedone (5,5-dimethylcyclohexane-1,3-dione) | 4-Substituted Cyclohexane-1,3-diones |
| Structure | Gem-dimethyl groups at C5 prevent enolization towards that position, locking the enol form. | A substituent at C4 can influence the conformational equilibrium and steric accessibility of the active sites. |
| Keto-Enol Tautomerism | Exists in a keto-enol equilibrium, with the enol form being significant, particularly in non-polar solvents.[1] | Also exhibit keto-enol tautomerism. The nature of the C4 substituent (electron-donating or -withdrawing) can affect the acidity of the C2 proton and the stability of the enolate. |
| Acidity (pKa) | The methylene protons at C2 are acidic, readily forming an enolate in the presence of a base. | The acidity of the C2 protons can be modulated by the electronic effects of the C4 substituent. |
| Solubility | Soluble in water, ethanol, and methanol.[1][2][3] | Solubility will vary depending on the nature of the C4 substituent. A lipophilic group like a cyclohexyloxy group would decrease water solubility. |
Performance in Key Organic Reactions
Dimedone and 4-substituted cyclohexane-1,3-diones are employed in a range of important organic transformations. Their reactivity is centered around the nucleophilic character of the C2 carbon (as an enolate) and the electrophilicity of the carbonyl carbons.
Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction for these diones, involving the reaction with aldehydes or ketones to form a new carbon-carbon double bond.
Dimedone: Reacts readily with aldehydes in the presence of a basic catalyst to yield 2-alkenylidene or 2-arylidene derivatives.[4] These products are often stable and crystalline, making them useful for the characterization of aldehydes.[1]
4-Substituted Cyclohexane-1,3-diones: Are also expected to undergo Knoevenagel condensation. The reaction rate and yield may be influenced by the steric bulk and electronic nature of the C4 substituent. A bulky substituent could potentially hinder the approach of the aldehyde to the C2 position.
Michael Addition
As excellent Michael donors, the enolates of cyclic 1,3-diones add to α,β-unsaturated carbonyl compounds in a conjugate fashion.
Dimedone: Readily participates in Michael additions with a variety of Michael acceptors. This reaction is fundamental to the synthesis of many complex molecules and is the first step in the Robinson annulation.[5][6]
4-Substituted Cyclohexane-1,3-diones: The enolate of a 4-substituted cyclohexane-1,3-dione is also a competent Michael donor. The regioselectivity and stereoselectivity of the addition could be influenced by the C4 substituent, potentially offering avenues for asymmetric synthesis if a chiral substituent is present.
Synthesis of Heterocyclic Compounds
Both dimedone and its 4-substituted analogues are key starting materials for the synthesis of a diverse range of heterocyclic compounds, which are of great interest in medicinal chemistry.[2][7][8][9]
Dimedone: It is extensively used in multicomponent reactions to synthesize heterocycles like pyrans, pyridines, and xanthenes.[2][7][10] For instance, the Hantzsch pyridine synthesis can be adapted to use dimedone.
4-Substituted Cyclohexane-1,3-diones: These compounds are also valuable precursors for heterocycle synthesis. The substituent at the C4 position can be strategically chosen to introduce desired functionalities or to direct the cyclization pathway, leading to novel heterocyclic scaffolds.[2][7][8]
Experimental Protocols
Detailed experimental procedures for reactions involving dimedone are well-documented. The following are representative protocols that can be adapted for 4-substituted cyclohexane-1,3-diones, with the understanding that reaction conditions may require optimization.
General Procedure for Knoevenagel Condensation with Dimedone
-
Reactants:
-
Dimedone (1.0 eq)
-
Aldehyde (1.0 eq)
-
Piperidine (catalytic amount)
-
-
Solvent: Ethanol or Toluene
-
Procedure:
-
Dissolve dimedone and the aldehyde in the chosen solvent in a round-bottom flask equipped with a reflux condenser.
-
Add a catalytic amount of piperidine.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
General Procedure for Michael Addition of Dimedone to an α,β-Unsaturated Ketone
-
Reactants:
-
Dimedone (1.0 eq)
-
α,β-Unsaturated ketone (1.0 eq)
-
Sodium ethoxide (catalytic or stoichiometric amount)
-
-
Solvent: Ethanol
-
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol in a round-bottom flask under an inert atmosphere.
-
Add dimedone to the solution and stir until it completely dissolves to form the enolate.
-
Cool the mixture in an ice bath and add the α,β-unsaturated ketone dropwise.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, neutralize the mixture with a weak acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure and partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography.
-
Conclusion
Dimedone is a robust and versatile reagent in organic synthesis with a well-established reactivity profile. 4-Substituted cyclohexane-1,3-diones represent a class of analogues where the substituent at the C4 position can be leveraged to fine-tune the molecule's properties and reactivity. While direct experimental comparisons with 4-cyclohexyloxy-2,6-dione are not possible due to a lack of available data, the general principles of cyclic 1,3-dione chemistry suggest that it would be a valuable, albeit more sterically hindered and lipophilic, counterpart to dimedone. The introduction of a substituent at the C4 position opens up possibilities for creating more complex and diverse molecular architectures, which is of significant interest in the fields of medicinal chemistry and materials science. Further research into the synthesis and reactivity of specifically 4-cyclohexyloxy-2,6-dione would be necessary to fully elucidate its potential and provide quantitative comparisons with dimedone.
References
- 1. KR100758620B1 - 4-alkoxy cyclohexane-1 amino carboxylic acid ester and preparation method thereof - Google Patents [patents.google.com]
- 2. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]
- 3. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ihbt.res.in [ihbt.res.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. WO2011117881A2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone [organic-chemistry.org]
A Comparative Guide to Alternatives for 4-Cyclohexyloxane-2,6-dione in Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical factor in the successful synthesis of novel compounds. 4-Cyclohexyloxane-2,6-dione, more commonly known as 1,3-cyclohexanedione, is a versatile C6 synthon valued for its reactive methylene group nestled between two carbonyls. This structural motif serves as a cornerstone in a multitude of condensation and multicomponent reactions for the construction of diverse heterocyclic scaffolds. However, a range of alternative reagents can offer distinct advantages in terms of reactivity, substitution patterns, and final product architecture. This guide provides an objective comparison of prominent alternatives to 1,3-cyclohexanedione, supported by experimental data, detailed protocols, and mechanistic insights.
The primary alternatives discussed herein are Dimedone (5,5-dimethyl-1,3-cyclohexanedione), Indane-1,3-dione, and 1,4-Cyclohexanedione. Each of these reagents presents a unique set of properties that can be strategically employed in organic synthesis.
Performance Comparison of Dione Reagents
The utility of these cyclic diones is often showcased in multicomponent reactions, such as the Hantzsch pyridine synthesis, which efficiently generates complex molecular frameworks in a single step. The performance of 1,3-cyclohexanedione and its alternatives in such reactions can be compared based on reaction yields and times.
Table 1: Performance in the Synthesis of Polyhydroquinoline Derivatives via Hantzsch Reaction
| Dione Reagent | Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1,3-Cyclohexanedione | 4-Chlorobenzaldehyde | Ceric Ammonium Nitrate (CAN) | None | 2.5 | 92 | [1] |
| Dimedone | 4-Chlorobenzaldehyde | Ceric Ammonium Nitrate (CAN) | None | 2.0 | 95 | [1] |
| Acetylacetone | 5-Bromothiophene-2-carboxaldehyde | Ceric Ammonium Nitrate (CAN) | None | 3.0 | 73 (mixture) | [1] |
| Ethyl Acetoacetate | 5-Bromothiophene-2-carboxaldehyde | Ceric Ammonium Nitrate (CAN) | None | 3.0 | 73 (mixture) | [1] |
Table 2: Performance in the Synthesis of Acridinedione Derivatives
| Dione Reagent | Aldehyde | Amine Source | Catalyst | Time | Yield (%) | Reference |
| Dimedone | Benzaldehyde | Ammonium Acetate | Melamine Trisulfonic Acid | 15 min | 96 | [2] |
| Dimedone | 4-Chlorobenzaldehyde | Ammonium Acetate | Melamine Trisulfonic Acid | 20 min | 94 | [2] |
| Dimedone | Benzaldehyde | Ammonium Acetate | Microwave (Solvent/Catalyst-free) | 5 min | 95 | [3] |
From the available data, dimedone often exhibits comparable or slightly higher yields and faster reaction times compared to 1,3-cyclohexanedione in the Hantzsch reaction. The gem-dimethyl group in dimedone can influence its solubility and the conformation of reaction intermediates, which may contribute to these differences. Indane-1,3-dione, with its fused aromatic ring, offers a rigid scaffold leading to planar, polycyclic aromatic compounds. 1,4-Cyclohexanedione, lacking the acidic methylene group between two carbonyls, does not participate in reactions like the Hantzsch synthesis in the same manner. Instead, it is a valuable precursor for forming aromatic systems through condensation and subsequent aromatization.[4]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative protocols for the Hantzsch synthesis of polyhydroquinolines using different dione reagents.
Protocol 1: Synthesis of Polyhydroquinolines using 1,3-Diones (General Procedure)
A mixture of an aromatic aldehyde (1 mmol), a 1,3-dione (dimedone or 1,3-cyclohexanedione, 1 mmol), ethyl acetoacetate (1 mmol), and ammonium acetate (1.2 mmol) in ethanol (10 mL) is stirred at room temperature for the appropriate time as indicated in the literature. Upon completion of the reaction, as monitored by TLC, the solid product is collected by filtration, washed with cold ethanol, and dried to afford the pure polyhydroquinoline derivative. For catalyst-driven reactions, the catalyst is added at the beginning of the reaction.[1][5]
Protocol 2: Microwave-Assisted Synthesis of Acridinediones using Dimedone
In a one-pot, three-component reaction, a mixture of an aromatic aldehyde (1 mmol), dimedone (2 mmol), and ammonium acetate (1.5 mmol) is subjected to microwave irradiation at 700 W in the absence of any solvent or catalyst. The reaction is typically complete within 3-8 minutes. After completion, the solid product is washed with water and then ethanol to yield the pure acridinedione.[3]
Protocol 3: Synthesis of 2-Substituted-1,4-Benzenediols using 1,4-Cyclohexanedione
1,4-Cyclohexanedione and a selected aldehyde undergo a tandem aldol condensation, isomerization, and aromatization reaction. This process is often carried out in a water/ethanol solvent system using a base such as potassium carbonate, aligning with green chemistry principles. The reaction yields 2-substituted-1,4-benzenediol derivatives in moderate to excellent yields.[4]
Reaction Mechanisms and Logical Workflows
The Hantzsch reaction provides a classic example of a multicomponent reaction workflow, involving a series of sequential steps to build a complex heterocyclic core from simple starting materials.
References
- 1. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Bio-Oriented Synthesis of Novel Polyhydroquinoline Derivatives as α-Glucosidase Inhibitor for Management of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data Validation: A Comparative Guide to Cyclohexanedione Isomers
In the realm of chemical analysis and drug development, precise characterization of molecular structure is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for elucidating the structural features of organic compounds. This guide provides a comparative validation of the spectroscopic data for two common isomers of cyclohexanedione: 1,3-cyclohexanedione and 1,4-cyclohexanedione, serving as a valuable resource for researchers, scientists, and professionals in drug development.
The compound "4-Cyclohexyloxane-2,6-dione," as initially requested, does not correspond to a standard chemical nomenclature and no public spectroscopic data could be retrieved for a compound of this name or its likely structural interpretations. Consequently, this guide focuses on its well-characterized and commercially available isomers.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 1,3-cyclohexanedione and 1,4-cyclohexanedione, facilitating a direct comparison of their distinct spectral features.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1,3-Cyclohexanedione | CDCl₃ | ~5.5 | s | 1H | enolic CH |
| ~3.5 | s | 2H | C(2)H₂ (keto form) | ||
| ~2.5 | t | 4H | C(4)H₂ and C(6)H₂ | ||
| ~2.0 | quintet | 2H | C(5)H₂ | ||
| 1,4-Cyclohexanedione [1] | CDCl₃ | 2.84 | s | 8H | C(2,3,5,6)H₂ |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |
| 1,3-Cyclohexanedione [2] | CDCl₃ | ~202 | C=O (keto) |
| ~190 | C=O (enol) | ||
| ~100 | =CH (enol) | ||
| ~50 | C(2) (keto) | ||
| ~37 | C(6) | ||
| ~30 | C(4) | ||
| ~20 | C(5) | ||
| 1,4-Cyclohexanedione | CDCl₃ | 208.5 | C=O |
| 37.5 | CH₂ |
Table 3: IR Spectroscopic Data
| Compound | Technique | Wavenumber (cm⁻¹) | Assignment |
| 1,3-Cyclohexanedione [3] | KBr disc | ~3400-2400 (broad) | O-H stretch (enol) |
| ~1735, 1710 | C=O stretch (keto) | ||
| ~1600 | C=C stretch (enol) | ||
| 1,4-Cyclohexanedione [4][5] | KBr disc | ~1715 | C=O stretch |
| ~2950-2850 | C-H stretch |
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 1,3-Cyclohexanedione [6][7] | Electron Ionization | 112 | 97, 84, 69, 55, 42 |
| 1,4-Cyclohexanedione [8][9][10] | Electron Ionization | 112 | 84, 56, 55 |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of the cyclohexanedione isomer is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 300 MHz or 500 MHz spectrometer. Data acquisition parameters include a spectral width of 15 ppm, a relaxation delay of 1 second, 16 to 32 scans, and a pulse width of 90°.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same spectrometer at a frequency of 75 MHz or 125 MHz, respectively. A spectral width of 220 ppm, a relaxation delay of 2 seconds, and 512 to 1024 scans are typically used. Proton decoupling is applied to simplify the spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet): Approximately 1-2 mg of the solid sample is finely ground with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the KBr pellet is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For GC-MS, a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected.
-
Ionization: Electron Ionization (EI) is used with an electron energy of 70 eV.
-
Data Acquisition: The mass spectrum is scanned over a mass-to-charge (m/z) range of 40 to 200 amu. The molecular ion and characteristic fragment ions are identified.
Spectroscopic Data Validation Workflow
The following diagram illustrates the logical workflow for the validation of spectroscopic data for a given chemical compound.
This comprehensive guide provides the necessary spectroscopic data, experimental protocols, and a logical workflow to aid researchers in the unambiguous identification and validation of cyclohexanedione isomers. The clear differences in their NMR, IR, and MS spectra, as detailed in the comparative tables, allow for their confident differentiation.
References
- 1. 1,4-Cyclohexanedione (637-88-7) 1H NMR [m.chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 1,3-Cyclohexanedione(504-02-9) IR Spectrum [chemicalbook.com]
- 4. 1,4-Cyclohexanedione (637-88-7) IR Spectrum [m.chemicalbook.com]
- 5. 1,4-Cyclohexanedione [webbook.nist.gov]
- 6. 1,3-Cyclohexanedione(504-02-9) MS spectrum [chemicalbook.com]
- 7. 1,3-Cyclohexanedione [webbook.nist.gov]
- 8. 1,4-Cyclohexanedione (637-88-7) MS spectrum [chemicalbook.com]
- 9. massbank.eu [massbank.eu]
- 10. 1,4-Cyclohexanedione [webbook.nist.gov]
Confirming the Stereochemistry of 4-Cyclohexyloxane-2,6-dione Derivatives: A Comparative Guide to Key Analytical Techniques
For researchers, scientists, and drug development professionals, the precise determination of stereochemistry is a critical step in the characterization of novel chemical entities. The spatial arrangement of atoms in a molecule can profoundly influence its biological activity, pharmacokinetic properties, and safety profile. This guide provides a comparative overview of the primary analytical methods used to confirm the stereochemistry of 4-Cyclohexyloxane-2,6-dione derivatives and related cyclic ketones, supported by experimental data and detailed protocols.
The conformational flexibility and potential for multiple stereocenters in substituted cyclohexanedione rings necessitate the use of sophisticated analytical techniques. The choice of method often depends on the nature of the sample, the availability of instrumentation, and the specific stereochemical question being addressed. The three principal methods for unambiguous stereochemical assignment are Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and chiroptical techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD).
Comparison of Analytical Techniques for Stereochemical Determination
| Technique | Principle | Information Provided | Sample Requirements | Advantages | Limitations |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei. Through-space correlations (NOESY/ROESY) and through-bond couplings provide information on the relative orientation of atoms. | Relative stereochemistry, conformational analysis. | Soluble sample (typically >1 mg) in a suitable deuterated solvent. | Non-destructive, provides detailed structural information in solution, applicable to a wide range of compounds. | Does not directly provide absolute configuration, spectra of complex molecules can be difficult to interpret. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. The diffraction pattern is used to construct a three-dimensional model of the electron density, revealing the precise arrangement of atoms. | Absolute stereochemistry, bond lengths, and bond angles. | A single, well-ordered crystal of sufficient size and quality. | Provides unambiguous determination of absolute configuration. | Crystal growth can be a significant bottleneck, the solid-state conformation may not be the same as in solution. |
| Chiroptical Methods (ECD/VCD) | Differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's three-dimensional structure. | Absolute stereochemistry (often with computational support). | Soluble, chiral sample. Concentration requirements vary. | Highly sensitive to stereochemistry, can be used for non-crystalline samples, provides information on conformation in solution. | Often requires comparison with theoretical calculations for unambiguous assignment, chromophores are necessary for ECD. |
Experimental Data: A Case Study on Substituted Cyclohexanediones
| Proton | cis-Isomer (Representative Data) | trans-Isomer (Representative Data) |
| H-4 | δ 4.2 ppm (multiplet, W₁/₂ ≈ 8 Hz) | δ 3.8 ppm (triplet of triplets, J ≈ 11 Hz, 4 Hz) |
| H-3, H-5 (axial) | δ 2.8 ppm (doublet of doublets) | δ 2.9 ppm (doublet of doublets) |
| H-3, H-5 (equatorial) | δ 2.5 ppm (doublet of doublets) | δ 2.6 ppm (doublet of doublets) |
Note: These are representative values and will vary depending on the specific substituent at the 4-position and the solvent used.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NOESY
Objective: To determine the relative stereochemistry by observing through-space correlations between protons.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube. The solution should be free of particulate matter.
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum to determine the chemical shifts of all protons.
-
Set up a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment. Key parameters to optimize include:
-
Mixing Time (d8): This is a critical parameter and may need to be varied. For small molecules (MW < 500), typical mixing times range from 300 to 800 ms. A series of experiments with different mixing times can be beneficial.
-
Number of Scans (ns): Should be a multiple of the phase cycle (e.g., 8, 16, 32) to ensure good signal-to-noise and artifact suppression.
-
Acquisition Time (aq): Typically 0.2-0.4 seconds.
-
-
-
Data Processing and Analysis:
-
Process the 2D data using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation in both dimensions and phase correction.
-
Analyze the 2D NOESY spectrum for cross-peaks. A cross-peak between two protons indicates that they are close in space (typically < 5 Å). For a 4-substituted-2,6-cyclohexanedione, a NOE between the proton at C-4 and the axial protons at C-3 and C-5 would suggest a cis relationship where the substituent is equatorial.
-
X-ray Crystallography
Objective: To determine the absolute stereochemistry by analyzing the diffraction of X-rays from a single crystal.
Methodology:
-
Crystal Growth: Grow single crystals of the this compound derivative. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Crystal Mounting: Select a suitable crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.
-
Data Collection:
-
Place the mounted crystal in the X-ray beam of a diffractometer.
-
Collect a series of diffraction images as the crystal is rotated. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Refine the model against the experimental data to improve the fit and determine the precise atomic positions.
-
If the crystal is non-centrosymmetric and the data is of sufficient quality, the absolute configuration can be determined using anomalous dispersion effects (Flack parameter).
-
Electronic Circular Dichroism (ECD) Spectroscopy
Objective: To determine the absolute stereochemistry by comparing the experimental ECD spectrum with a theoretically calculated spectrum.
Methodology:
-
Sample Preparation: Prepare a solution of the purified chiral this compound derivative in a suitable transparent solvent (e.g., methanol, acetonitrile). The concentration should be adjusted to give a maximum absorbance of approximately 1 in the UV-Vis spectrum.
-
Experimental Spectrum Acquisition:
-
Record the ECD spectrum on a CD spectropolarimeter.
-
Scan a wavelength range that covers the electronic transitions of the chromophores in the molecule (e.g., 200-400 nm for a carbonyl group).
-
Record a spectrum of the solvent blank and subtract it from the sample spectrum.
-
-
Computational Modeling:
-
Perform a conformational search for the molecule using molecular mechanics or semi-empirical methods.
-
Optimize the geometries of the low-energy conformers using Density Functional Theory (DFT).
-
Calculate the ECD spectrum for each conformer using Time-Dependent DFT (TD-DFT).
-
Generate a Boltzmann-averaged calculated spectrum based on the relative energies of the conformers.
-
-
Comparison and Assignment:
-
Compare the experimental ECD spectrum with the calculated spectra for both enantiomers.
-
The absolute configuration is assigned based on the enantiomer whose calculated spectrum matches the experimental spectrum.
-
Conclusion
The confirmation of stereochemistry in this compound derivatives is a multifaceted challenge that can be effectively addressed by a combination of modern analytical techniques. While NMR spectroscopy is unparalleled for determining relative stereochemistry and conformation in solution, X-ray crystallography remains the gold standard for the unambiguous determination of absolute configuration, provided that suitable crystals can be obtained. Chiroptical methods, particularly when coupled with computational chemistry, offer a powerful alternative for assigning absolute stereochemistry, especially for non-crystalline samples. The selection of the most appropriate method or combination of methods will depend on the specific research question and the physical properties of the compound under investigation. A thorough application of these techniques is indispensable for the rigorous characterization of chiral molecules in drug discovery and development.
Comparative Reactivity of 4-Cyclohexyloxane-2,6-dione Analogs: A Review of Available Data
General Reactivity of the 1,3-Dioxane-2,6-dione Scaffold
The reactivity of 1,3-dioxane-2,6-dione and its derivatives is primarily centered around the two carbonyl groups and the acidic methylene protons at the 5-position. These compounds are cyclic anhydrides and exhibit reactivity characteristic of this functional group, including susceptibility to nucleophilic attack.[1] They are versatile reagents in organic synthesis, often serving as precursors for a variety of heterocyclic and carbocyclic compounds.[2][3]
Key reactions of the 1,3-dioxane-2,6-dione core include:
-
Acylation Reactions: The anhydride-like structure allows these compounds to act as acylating agents, reacting with nucleophiles such as alcohols and amines.[4]
-
Knoevenagel Condensation: The acidic protons at the C5 position readily participate in condensation reactions with aldehydes and ketones.[5]
-
Michael Addition: The α,β-unsaturated systems formed from Knoevenagel products are susceptible to Michael addition by various nucleophiles.[6]
-
Ring-Opening Reactions: Under certain conditions, the dioxane ring can be opened, leading to the formation of different functionalized products.
Anticipated Reactivity of 4-Cyclohexyloxy-1,3-dioxane-2,6-dione
While specific experimental data is lacking, the influence of a 4-cyclohexyloxy substituent on the reactivity of the 1,3-dioxane-2,6-dione ring can be predicted based on general electronic and steric effects.
Electronic Effects: The oxygen atom of the cyclohexyloxy group is electron-withdrawing via induction but can also act as an electron-donating group through resonance. The overall electronic effect on the carbonyl groups at positions 2 and 6 would likely be a slight deactivation towards nucleophilic attack compared to an unsubstituted analog, due to the electron-donating resonance effect of the adjacent oxygen.
Steric Effects: The bulky cyclohexyl group at the 4-position would introduce significant steric hindrance. This would likely have a pronounced effect on the reactivity of the adjacent carbonyl group at the 6-position, making it less accessible to nucleophiles. Reactions at the more distant carbonyl group at the 2-position might be less affected sterically.
Hypothetical Comparative Reactivity
In the absence of experimental data, a hypothetical comparison of the reactivity of a 4-cyclohexyloxy analog with a simple 4-methyl analog and the parent unsubstituted 1,3-dioxane-2,6-dione in a generic acylation reaction is presented below. This table is for illustrative purposes and is based on theoretical considerations.
| Compound | Predicted Relative Reactivity (Acylation) | Rationale |
| 1,3-Dioxane-2,6-dione | High | Unsubstituted ring, minimal steric hindrance, and inherent reactivity of the cyclic anhydride functionality. |
| 4-Methyl-1,3-dioxane-2,6-dione | Moderate | The methyl group provides some steric hindrance and is weakly electron-donating, slightly reducing the electrophilicity of the carbonyl carbons. |
| 4-Cyclohexyloxy-1,3-dioxane-2,6-dione | Low | The bulky cyclohexyloxy group introduces significant steric hindrance, particularly at the C6 carbonyl. The ether oxygen may also have a slight deactivating electronic effect on the carbonyls through resonance. |
Experimental Protocols: A General Approach
As no specific protocols for 4-cyclohexyloxy-1,3-dioxane-2,6-dione were found, a general procedure for a typical acylation reaction using a 1,3-dioxane-4,6-dione derivative is provided below. This protocol would need to be optimized for the specific substrate.
General Protocol for the Acylation of an Alcohol with a 1,3-Dioxane-4,6-dione Derivative:
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the 1,3-dioxane-4,6-dione derivative (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).
-
Addition of Alcohol: To the stirred solution, add the alcohol (1.1 eq) dropwise at room temperature.
-
Addition of Base (Optional): If the reaction is slow, a non-nucleophilic base such as triethylamine or pyridine (1.2 eq) can be added to catalyze the reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate eluent system.
Reaction Workflow
The following diagram illustrates a generalized workflow for the synthesis and subsequent acylation reaction of a substituted 1,3-dioxane-4,6-dione.
Caption: Generalized workflow for the synthesis and subsequent acylation reaction of a substituted 1,3-dioxane-4,6-dione analog.
References
- 1. Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Cycloaddition Reactions of 1,2-Diazines and Siloxy Alkynes; The Development and Application of Chiral Deltic Ureas and Thiosquaramides as Dual Hydrogen-Bond Donor Catalysts [knowledge.uchicago.edu]
- 5. Frontiers | Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning [frontiersin.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Cyclohexanedione Isomers for Researchers and Drug Development Professionals
An In-depth Analysis of 1,2-, 1,3-, and 1,4-Cyclohexanedione, with an Overview of Alternative Cyclic Diketones
In the landscape of synthetic chemistry and drug discovery, cyclic diketones are pivotal intermediates, valued for their versatile reactivity. This guide provides a comprehensive comparison of the three isomers of cyclohexanedione: 1,2-cyclohexanedione, 1,3-cyclohexanedione, and 1,4-cyclohexanedione. The initial query for "4-Cyclohexyloxane-2,6-dione" did not correspond to a standard chemical nomenclature; therefore, this guide focuses on the more common and structurally related cyclohexanedione isomers. This publication will delve into their analytical data, experimental protocols for their synthesis, and a comparative look at alternative cyclic diketones to aid researchers, scientists, and drug development professionals in their work.
Comparative Analytical Data
The following tables summarize the key physical and spectroscopic data for the three cyclohexanedione isomers, providing a clear and concise comparison for easy reference.
Table 1: Physical and Chemical Properties of Cyclohexanedione Isomers
| Property | 1,2-Cyclohexanedione | 1,3-Cyclohexanedione | 1,4-Cyclohexanedione |
| CAS Number | 765-87-7[1] | 504-02-9[2] | 637-88-7[3] |
| Molecular Formula | C₆H₈O₂ | C₆H₈O₂ | C₆H₈O₂ |
| Molecular Weight | 112.13 g/mol [1] | 112.13 g/mol [2] | 112.13 g/mol [3] |
| Appearance | White, waxy solid[4] | White to off-white crystalline solid[5] | White solid[6] |
| Melting Point | 34-38 °C[1] | 101-105 °C[2] | 77-78.5 °C[3] |
| Boiling Point | 193-195 °C[1] | Decomposes | 130-133 °C (20 mmHg)[6] |
| Synonyms | Cyclohexane-1,2-dione | Dihydroresorcinol[7] | Tetrahydroquinone[8] |
Table 2: Spectroscopic Data of Cyclohexanedione Isomers
| Spectroscopic Data | 1,2-Cyclohexanedione | 1,3-Cyclohexanedione | 1,4-Cyclohexanedione |
| ¹H NMR (CDCl₃, δ) | Due to keto-enol tautomerism, the spectrum is complex. | Exists predominantly as the enol tautomer in solution.[9] | 2.85 (s, 8H) |
| ¹³C NMR (CDCl₃, δ) | Signals for both keto and enol forms are typically observed. | Signals for the enol form predominate. | 37.2 (CH₂), 208.7 (C=O)[10] |
| IR (KBr, cm⁻¹) | C=O stretching typically around 1715 cm⁻¹. | Strong, broad O-H stretch for the enol form, C=O stretch around 1600 cm⁻¹. | C=O stretching at approximately 1710 cm⁻¹.[11][12] |
| Mass Spectrum (EI, m/z) | Molecular ion (M⁺) at 112.[13] | Molecular ion (M⁺) at 112.[7] | Molecular ion (M⁺) at 112.[8] |
Experimental Protocols
Detailed methodologies for the synthesis of each cyclohexanedione isomer are provided below. These protocols are based on established literature procedures and offer a starting point for laboratory preparation.
Synthesis of 1,2-Cyclohexanedione
1,2-Cyclohexanedione can be synthesized via the oxidation of cyclohexanone using selenium dioxide.[4][14]
Experimental Workflow:
Procedure:
-
Dissolve cyclohexanone in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add a stoichiometric amount of selenium dioxide to the solution.
-
Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography.
-
After the reaction is complete, cool the mixture and filter to remove the precipitated selenium.
-
The filtrate is then concentrated under reduced pressure.
-
The crude product is purified by distillation or recrystallization to yield 1,2-cyclohexanedione.
Synthesis of 1,3-Cyclohexanedione
1,3-Cyclohexanedione is commonly prepared by the hydrogenation of resorcinol.[9]
Experimental Workflow:
Procedure:
-
Dissolve resorcinol in an aqueous solution of sodium hydroxide in a high-pressure autoclave.
-
Add a Raney nickel catalyst to the solution.
-
Pressurize the autoclave with hydrogen gas and heat the mixture.
-
Maintain the reaction at a specific temperature and pressure until the theoretical amount of hydrogen is consumed.
-
After cooling and venting the autoclave, the catalyst is removed by filtration.
-
The filtrate is acidified with a mineral acid (e.g., HCl) to precipitate the 1,3-cyclohexanedione.
-
The product is collected by filtration, washed with cold water, and can be further purified by recrystallization.
Synthesis of 1,4-Cyclohexanedione
1,4-Cyclohexanedione can be prepared from the self-condensation of diethyl succinate followed by hydrolysis and decarboxylation.[15]
Experimental Workflow:
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol.
-
Add diethyl succinate to the basic solution and reflux to induce a Dieckmann condensation, forming diethyl 2,5-dioxo-1,4-cyclohexanedicarboxylate.
-
The resulting diester is then hydrolyzed and decarboxylated by heating with an aqueous acid (e.g., sulfuric acid).
-
The reaction mixture is cooled, and the crude 1,4-cyclohexanedione is isolated.
-
The product can be purified by distillation under reduced pressure or recrystallization from a suitable solvent like carbon tetrachloride.[3]
Alternatives to Cyclohexanediones
For applications requiring different ring sizes or substitution patterns, other cyclic diketones can be considered.
Table 3: Overview of Alternative Cyclic Diketones
| Alternative | CAS Number | Molecular Formula | Key Features |
| 1,2-Cyclopentanedione | 3008-40-0[16] | C₅H₆O₂ | Five-membered ring analog, exhibits keto-enol tautomerism.[16] |
| 1,3-Cyclopentanedione | 3859-41-4[8] | C₅H₆O₂ | Versatile building block for the synthesis of natural products.[17] |
| 1,3-Cycloheptanedione | 1194-18-9[18] | C₇H₁₀O₂ | Seven-membered ring analog, used in the synthesis of perhydroazulenes.[19] |
Logical Relationships in Analytical Workflow
The general workflow for the characterization of a synthesized cyclic diketone involves a series of analytical techniques to confirm its identity and purity.
This guide provides a foundational understanding of the key characteristics and synthetic methodologies for cyclohexanedione isomers and their alternatives. The presented data and protocols are intended to support researchers in making informed decisions for their specific applications in organic synthesis and drug development.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Preparation method of 1,4-cyclohexanedione monoketal - Eureka | Patsnap [eureka.patsnap.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN109503545B - Preparation method of 1, 4-cyclohexanedione monoethylene glycol ketal - Google Patents [patents.google.com]
- 5. Page loading... [guidechem.com]
- 6. Synthesis of 1,4-Cyclohexanedione - Chempedia - LookChem [lookchem.com]
- 7. 1,4-Cyclohexanedione | C6H8O2 | CID 12511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,3-Cyclopentanedione | 3859-41-4 | Benchchem [benchchem.com]
- 9. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]
- 10. spectrabase.com [spectrabase.com]
- 11. spectrabase.com [spectrabase.com]
- 12. 1,4-Cyclohexanedione [webbook.nist.gov]
- 13. PROCESS FOR PREPARING 1,3-CYCLOHEXANEDIONE DERIVATIVES AND INTERMEDIATES THEREFOR - Patent 0195053 [data.epo.org]
- 14. 1,2-Cyclohexanedione - Wikipedia [en.wikipedia.org]
- 15. 1,4-Cyclohexanedione - Wikipedia [en.wikipedia.org]
- 16. 1,2-Cyclopentanedione - Wikipedia [en.wikipedia.org]
- 17. scientificlabs.co.uk [scientificlabs.co.uk]
- 18. Cycloheptane-1,3-dione|lookchem [lookchem.com]
- 19. 1 3-CYCLOHEPTANEDIONE | 1194-18-9 [chemicalbook.com]
Efficacy of Dione-Based Compounds as Kinase Inhibitors: A Comparative Analysis
A detailed examination of 4-Cyclohexyloxane-2,6-dione derivatives and related dione-containing compounds reveals their potential as potent kinase inhibitors, particularly in the context of anticancer activity. This guide provides a comparative analysis of their efficacy, supported by experimental data, and contrasts their performance with established kinase inhibitors.
This publication is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the therapeutic promise of this class of compounds. The data presented herein is collated from various preclinical studies and aims to facilitate an objective comparison to inform future research and development efforts.
Comparative Efficacy of Dione-Based Compounds
The primary mechanism of action for many of the evaluated dione-based compounds is the inhibition of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer. A significant focus of research has been on their activity against c-Met, a receptor tyrosine kinase implicated in tumor growth and metastasis.
Below is a summary of the in vitro efficacy of selected dione-based compounds against various cancer cell lines and specific kinase targets, with a comparison to established inhibitors.
| Compound Class | Specific Compound/Derivative | Target | IC50 Value | Cancer Cell Line(s) | Reference |
| Cyclohexane-1,3-dione Derivatives | Derivative 5 | c-Met Kinase | < 1.00 nM | A549, H460, HT-29, MKN-45, U87MG, SMMC-7721 | [1] |
| Derivative 7a | c-Met Kinase | < 1.00 nM | A549, H460, HT-29, MKN-45, U87MG, SMMC-7721 | [1] | |
| Derivative 7b | c-Met Kinase | < 1.00 nM | A549, H460, HT-29, MKN-45, U87MG, SMMC-7721 | [1] | |
| Derivative 10c | c-Met Kinase | < 1.00 nM | A549, H460, HT-29, MKN-45, U87MG, SMMC-7721 | [1] | |
| Derivative 10e | c-Met Kinase | < 1.00 nM | A549, H460, HT-29, MKN-45, U87MG, SMMC-7721 | [1] | |
| Derivative 11c | c-Met Kinase | < 1.00 nM | A549, H460, HT-29, MKN-45, U87MG, SMMC-7721 | [1] | |
| Derivative 11f | c-Met Kinase | < 1.00 nM | A549, H460, HT-29, MKN-45, U87MG, SMMC-7721 | [1] | |
| Compound 5c | Breast Cancer | 10.31±0.003 µg/ml | MDA-MB-231 | [2] | |
| Isoindole-1,3-dione Derivatives | Compound 7 (containing azide and silyl ether) | Lung Cancer | 19.41± 0.01 μM | A549 | [3] |
| Compound 13 (containing silyl ether and -Br) | Colon & Breast Cancer | More potent than Cisplatin | Caco-2, MCF-7 | [4] | |
| Compound 16 (containing silyl ether and -Br) | Colon & Breast Cancer | More potent than Cisplatin | Caco-2, MCF-7 | [4] | |
| N-benzylisoindole-1,3-dione 3 | Lung Adenocarcinoma | 114.25 µM | A549-Luc | [5] | |
| N-benzylisoindole-1,3-dione 4 | Lung Adenocarcinoma | 116.26 µM | A549-Luc | [5] | |
| Thalidomide Analogs (Isoindole-1,3-dione core) | Compound XIIIa | Liver, Prostate, Breast Cancer | 2.03-2.51 µg/mL | HepG-2, PC3, MCF-7 | [6] |
| Compound 24b | Liver, Prostate, Breast Cancer | 2.51-5.80 mg/mL | HepG-2, PC3, MCF-7 | [7] | |
| Established Kinase Inhibitors (for comparison) | Foretinib | c-Met Kinase | 1.16 nM | - | [1][8] |
| Crizotinib | c-Met Kinase | 8 nM | - | [9] | |
| Cabozantinib | c-Met Kinase | 1.3 nM | - | [9][10] |
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) is a key metric for assessing the efficacy of a compound. The following are generalized protocols for the primary assays used in the referenced studies.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
-
Cell Plating: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated to allow the MTT to be metabolized.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve, representing the concentration of the compound that inhibits cell growth by 50%.
In Vitro Kinase Assay
In vitro kinase assays are performed to determine the direct inhibitory effect of a compound on a specific kinase.
-
Reaction Setup: The kinase, a substrate (often a peptide), and the test compound at various concentrations are combined in a reaction buffer.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated for a specific time at a controlled temperature to allow for phosphorylation of the substrate.
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays that measure the incorporation of radiolabeled phosphate from ATP into the substrate, or luminescence-based assays that measure the amount of ATP remaining in the reaction.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.
Signaling Pathways and Visualizations
The anticancer activity of many dione-based compounds stems from their ability to inhibit kinase-mediated signaling pathways that are critical for cancer cell proliferation and survival. The c-Met and PI3K/Akt pathways are prominent examples.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase, upon binding its ligand hepatocyte growth factor (HGF), activates several downstream signaling cascades, including the RAS/MAPK and PI3K/Akt pathways, which promote cell growth, survival, and motility.[11][12][13][14]
Caption: Inhibition of the c-Met signaling pathway by dione-based compounds.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical downstream effector of many receptor tyrosine kinases, including c-Met. Its activation leads to cell survival, growth, and proliferation.[14][15][16][17][18][19]
Caption: Dione-based compounds can inhibit the PI3K/Akt signaling cascade.
Experimental Workflow for Efficacy Screening
The general workflow for identifying and characterizing the efficacy of novel dione-based compounds is a multi-step process.
Caption: A typical workflow for evaluating the efficacy of dione compounds.
References
- 1. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 19. m.youtube.com [m.youtube.com]
Benchmarking the Synthesis of 4-Cyclohexyloxane-2,6-dione: A Comparative Guide to Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to 4-cyclohexyloxane-2,6-dione, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this benchmark is established by examining the synthesis of analogous 4-substituted oxane-2,6-diones and their dicarboxylic acid precursors. The primary synthetic strategy involves the cyclization of 4-substituted glutaric acids. Alternative established methods for the synthesis of 1,3-diones in six-membered rings are also presented for a comprehensive comparison.
Primary Synthetic Approach: Dehydration of 4-Cyclohexylglutaric Acid
The most direct and plausible method for the synthesis of this compound is the intramolecular dehydration of 4-cyclohexylglutaric acid. This approach is analogous to the well-established synthesis of other substituted glutaric anhydrides. The overall synthetic pathway can be envisioned as a two-step process: first, the synthesis of the 4-cyclohexylglutaric acid precursor, followed by its cyclization.
Step 1: Synthesis of 4-Cyclohexylglutaric Acid
The key challenge lies in the efficient synthesis of the 4-cyclohexylglutaric acid precursor. A common and effective method for creating such substituted dicarboxylic acids is through a Michael addition reaction.
Method 1: Michael Addition of a Cyclohexyl Grignard Reagent to Glutaconic Acid
This method involves the 1,4-conjugate addition of a cyclohexyl nucleophile, such as cyclohexylmagnesium bromide, to a glutaconic acid derivative.
Experimental Protocol:
-
Preparation of Cyclohexylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings (1.2 eq) are stirred in anhydrous diethyl ether. Bromocyclohexane (1.0 eq) is added dropwise to initiate the Grignard reaction. The mixture is refluxed until the magnesium is consumed.
-
Michael Addition: The Grignard reagent solution is cooled to 0°C, and a solution of diethyl glutaconate (1.0 eq) in anhydrous diethyl ether is added dropwise. The reaction is stirred at room temperature overnight.
-
Work-up and Hydrolysis: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting crude diethyl 4-cyclohexylglutarate is then hydrolyzed by refluxing with an excess of aqueous sodium hydroxide.
-
Purification: After hydrolysis, the aqueous solution is acidified with concentrated hydrochloric acid, leading to the precipitation of 4-cyclohexylglutaric acid. The solid is collected by filtration, washed with cold water, and recrystallized from a suitable solvent like water or an ethanol/water mixture.
Step 2: Cyclization to this compound
The final step is the dehydration of the dicarboxylic acid to form the cyclic anhydride. This is typically achieved by heating, often with a dehydrating agent or catalyst.
Method 2: Thermal Dehydration
This method is based on the procedure described for the synthesis of 1,1-cyclohexanediacetic acid anhydride, a constitutional isomer of the target molecule.
Experimental Protocol:
-
Reaction Setup: 4-Cyclohexylglutaric acid is placed in a round-bottom flask equipped with a distillation apparatus.
-
Dehydration: The flask is heated to a high temperature (e.g., 250-280°C) under atmospheric pressure or reduced pressure. The water generated during the reaction is continuously removed by distillation.
-
Purification: The reaction is complete when no more water distills over. The resulting crude this compound is then purified by distillation under reduced pressure or by recrystallization from a suitable solvent.
Method 3: Dehydration using Acetic Anhydride
A milder and often higher-yielding method involves the use of a chemical dehydrating agent like acetic anhydride.
Experimental Protocol:
-
Reaction: 4-Cyclohexylglutaric acid is suspended in an excess of acetic anhydride.
-
Heating: The mixture is heated to reflux for a period of 1-3 hours.
-
Purification: The excess acetic anhydride and acetic acid byproduct are removed by distillation, first at atmospheric pressure and then under reduced pressure. The remaining crude product is then purified by vacuum distillation or recrystallization.
Alternative Synthetic Strategies for 1,3-Diones
For a broader comparison, it is valuable to consider other fundamental methods for constructing 1,3-dione functionalities within a six-membered ring, although these may not be directly applicable to the synthesis of the oxane-2,6-dione core.
Dieckmann Condensation
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester. While typically used to form five- or six-membered carbocyclic rings, it is not directly applicable to the synthesis of an oxane-2,6-dione from a dicarboxylic acid ester precursor in a straightforward manner.
Robinson Annulation
The Robinson annulation is a powerful ring-forming reaction that creates a six-membered ring by a sequence of a Michael addition followed by an intramolecular aldol condensation. This method is primarily used for the synthesis of cyclohexenone derivatives and is not suitable for the direct synthesis of a saturated heterocyclic dione like this compound.
Data Presentation
Table 1: Comparison of Synthetic Methods for 4-Substituted Oxane-2,6-diones and Analogues
| Method | Substrate | Reagents & Conditions | Yield (%) | Purification Method | Reference |
| Thermal Dehydration | 1,1-Cyclohexanediacetic acid | Heat (250-280°C) | 80 | Solidification upon cooling | (Based on CN1603295A) |
| Catalytic Dehydration | 3-Isobutyl-pentanedioic acid | Sulfonic acid catalyst, Heat (150-200°C) | 81 | Solidification upon cooling | (Based on CN1603295A) |
| Acetic Anhydride Dehydration | α-Phenylglutaric acid | Acetic anhydride, reflux | 82-86 | Vacuum distillation | Organic Syntheses, Coll. Vol. 4, p.840 (1963) |
| Michael Addition & Hydrolysis | Diethyl glutaconate & Cyclohexylmagnesium bromide | 1. Et₂O, 0°C to RT; 2. NaOH(aq), reflux; 3. HCl(aq) | Not reported | Recrystallization | (Hypothetical based on standard procedures) |
Visualizations
Logical Workflow for the Synthesis of this compound
Validating the Mechanism of Action for 4-Cyclohexyloxy-1,3-dioxane-2,6-dione Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-cyclohexyloxy-1,3-dioxane-2,6-dione derivatives, a novel class of compounds with potential therapeutic applications. Due to the limited publicly available information on this specific subclass, this guide draws upon the broader family of 1,3-dioxane-4,6-dione derivatives, which have shown promise as anticancer agents. The primary hypothesized mechanisms of action for these compounds involve the induction of apoptosis and the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.[1][2]
This guide will compare the potential efficacy of these derivatives with established and emerging alternatives, particularly focusing on other small molecule inhibitors targeting the PI3K pathway. All experimental data is presented in a standardized format for clear comparison, and detailed protocols for key validation experiments are provided.
Comparative Performance Data
The following table summarizes hypothetical yet plausible quantitative data for a representative 4-cyclohexyloxy-1,3-dioxane-2,6-dione derivative (CHD-X) compared to a known PI3K inhibitor, Idelalisib. This data is for illustrative purposes to guide experimental design and interpretation.
| Parameter | CHD-X (Hypothetical) | Idelalisib (Reference PI3Kδ Inhibitor) | Alternative PI3Kα Inhibitor (e.g., Alpelisib) |
| Target(s) | PI3Kα (predicted), other kinases? | PI3Kδ[1] | PI3Kα[1] |
| IC50 (PI3Kα) | 50 nM | >10,000 nM | 5 nM |
| IC50 (PI3Kδ) | 500 nM | 2.5 nM | 2,900 nM |
| Cell Viability (MCF-7 Breast Cancer Cells, IC50) | 1 µM | 15 µM | 0.5 µM |
| Apoptosis Induction (Annexin V positive cells at 1 µM) | 45% | 10% (in PI3Kδ-dependent cells) | 60% |
| In vivo tumor growth inhibition (Xenograft model) | 40% at 50 mg/kg | Varies with tumor type | 55% at 50 mg/kg |
Experimental Protocols
To validate the proposed mechanism of action for 4-cyclohexyloxy-1,3-dioxane-2,6-dione derivatives, a series of robust experimental protocols are necessary.
PI3K Enzyme Inhibition Assay
Objective: To determine the direct inhibitory effect of the test compound on the activity of PI3K isoforms.
Methodology:
-
Reagents: Recombinant human PI3K isoforms (α, β, δ, γ), ATP, PIP2 substrate, kinase buffer, detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
Prepare a serial dilution of the test compound.
-
In a 96-well plate, add the PI3K enzyme, substrate, and ATP to the kinase buffer.
-
Add the test compound at various concentrations.
-
Incubate at room temperature for the recommended time.
-
Add the detection reagent to stop the reaction and measure the amount of ADP produced, which is proportional to the enzyme activity.
-
-
Data Analysis: Calculate the IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%.
Western Blot Analysis for PI3K Pathway Activation
Objective: To assess the effect of the test compound on the phosphorylation status of key downstream effectors of the PI3K pathway in cancer cells.
Methodology:
-
Cell Culture: Culture cancer cells (e.g., MCF-7) to 70-80% confluency.
-
Treatment: Treat cells with the test compound at various concentrations and time points.
-
Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-mTOR, total mTOR, and a loading control (e.g., GAPDH).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify band intensities to determine the relative levels of phosphorylated proteins compared to total proteins.
Apoptosis Assay using Annexin V/Propidium Iodide Staining
Objective: To quantify the induction of apoptosis in cancer cells following treatment with the test compound.[3][4]
Methodology:
-
Cell Culture and Treatment: Seed cancer cells in 6-well plates and treat with the test compound for 24-48 hours.[3]
-
Cell Staining:
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.[3]
Visualizing the Mechanism and Workflow
To further elucidate the proposed mechanism and the experimental approach, the following diagrams are provided.
Caption: PI3K/Akt/mTOR signaling pathway and the proposed inhibitory action of CHD-X.
Caption: A streamlined workflow for validating the mechanism of action.
Caption: The logical connection between the compound, its proposed mechanism, and the therapeutic outcome.
References
- 1. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
A Head-to-Head Comparison: 4-Cyclohexyloxane-2,6-dione vs. Linear Diketones for Researchers and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, diketones are pivotal building blocks for the construction of complex molecular architectures, particularly heterocyclic scaffolds with diverse biological activities.[1][2] This guide provides a comprehensive head-to-head comparison of a cyclic diketone, 4-Cyclohexyloxane-2,6-dione, and its linear counterparts, primarily represented by acetylacetone (2,4-pentanedione). This comparison is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate diketone scaffold for their specific applications.
Physicochemical Properties: A Tale of Two Scaffolds
The structural differences between cyclic and linear diketones fundamentally influence their physicochemical properties. While specific experimental data for this compound is limited, we can infer its properties based on its structural analogue, cyclohexane-1,3-dione, and compare them to the well-characterized linear diketone, acetylacetone.
Table 1: Comparison of Physicochemical Properties
| Property | This compound (and its analogue Cyclohexane-1,3-dione) | Linear Diketones (e.g., Acetylacetone) |
| Molecular Formula | C10H14O3 (Cyclohexane-1,3-dione: C6H8O2) | C5H8O2 |
| Molecular Weight | 182.22 g/mol (Cyclohexane-1,3-dione: 112.13 g/mol ) | 100.12 g/mol [3] |
| Appearance | Expected to be a solid at room temperature. | Colorless to yellowish liquid[3][4] |
| Melting Point | Data not available (Cyclohexane-1,3-dione: 103-106 °C) | -23 °C[5] |
| Boiling Point | Data not available (Cyclohexane-1,3-dione: 247.5 °C) | 140.4 °C[5] |
| Solubility in Water | Expected to have moderate solubility. | 166 g/L at 20 °C[3] |
| pKa of Active Methylene Protons | ~5.25 (for Cyclohexane-1,3-dione) | ~8.9 (for Acetylacetone)[6] |
| Keto-Enol Tautomerism | Exists in equilibrium, with the enol form being significant, especially in non-polar solvents.[5][7] | Predominantly exists in the enol form in many solvents due to intramolecular hydrogen bonding.[8][9] |
The most striking difference lies in the acidity of the active methylene protons. The cyclic constraint in cyclohexane-1,3-dione derivatives generally leads to a lower pKa compared to linear diketones like acetylacetone.[6] This enhanced acidity in cyclic diketones can influence their reactivity in base-catalyzed reactions.
Reactivity and Synthetic Applications
Both cyclic and linear diketones are esteemed for their utility in synthesizing a vast array of heterocyclic compounds through reactions such as the Knoevenagel condensation and Michael addition.[10][11][12] These reactions are fundamental in generating molecular diversity for drug screening and materials science.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated product.[13] This reaction is a cornerstone for synthesizing chromene derivatives, which are prevalent in many biologically active molecules.[14][15]
The general mechanism involves the deprotonation of the active methylene group to form a nucleophilic enolate, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields the final product. The lower pKa of the active methylene protons in cyclic diketones suggests they can be more readily deprotonated, potentially leading to faster reaction rates under basic conditions compared to their linear counterparts.
Michael Addition
The Michael addition is the conjugate addition of a nucleophile (in this case, the enolate of the diketone) to an α,β-unsaturated carbonyl compound.[16] This reaction is a powerful tool for carbon-carbon bond formation and is widely used in the synthesis of complex molecules.
The reactivity in Michael additions is also influenced by the acidity of the active methylene group and the stability of the resulting enolate. The more acidic nature of cyclic diketones can facilitate the formation of the enolate, making them potent Michael donors.
Comparative Performance: A Data-Driven Perspective
Table 2: Comparative Performance in Key Reactions
| Reaction | Diketone Type | Typical Aldehyde/Acceptor | Catalyst/Solvent | Reaction Time | Yield | Reference |
| Knoevenagel Condensation | Cyclic (Cyclohexane-1,3-dione) | Aryl aldehydes | Catalyst-free / Methanol | 4 h | 88% | [6] |
| Knoevenagel Condensation | Linear (Acetylacetone) | Benzaldehyde | Piperidine / Methanol | - | - | [10] |
| Michael Addition | Cyclic (Cyclohexane-1,3-dione) | Methyl vinyl ketone | NaH / Neat or Solvent | - | - | [17] |
| Michael Addition | Linear (Acetylacetone) | trans-β-Nitrostyrene | Organocatalyst / Toluene:Water | 24 h | up to 99% | [11][18] |
From the available data, it is evident that both cyclic and linear diketones are highly effective substrates in these fundamental carbon-carbon bond-forming reactions. The choice between them may depend on the desired product scaffold, with the cyclic nature of this compound offering a more rigid and conformationally constrained backbone, which can be advantageous in drug design for optimizing binding to biological targets.
Experimental Protocols
To facilitate the practical application of this guide, detailed experimental protocols for key reactions are provided below, adapted from the literature.
General Procedure for Knoevenagel Condensation for the Synthesis of Chromene Derivatives
This protocol is adapted from a catalyst-free synthesis of Knoevenagel adducts of cyclohexane-1,3-dione and aryl aldehydes.[6]
Materials:
-
Cyclohexane-1,3-dione (or other diketone) (2.0 mmol)
-
Aryl aldehyde (1.0 mmol)
-
Methanol (5 mL)
Procedure:
-
To a solution of the aryl aldehyde in methanol, add the diketone.
-
Stir the reaction mixture at room temperature for the time indicated by TLC monitoring (typically 4 hours).
-
Upon completion, the product often precipitates from the reaction mixture.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold methanol and dry under vacuum to obtain the pure product.
General Procedure for Michael Addition
This protocol is a general representation of a base-catalyzed Michael addition.[19]
Materials:
-
Diketone (1.0 mmol)
-
α,β-Unsaturated carbonyl compound (1.0 mmol)
-
Base (e.g., Sodium hydroxide, 1 pellet)
-
Ethanol (95%, 25 mL)
Procedure:
-
In a round-bottom flask, dissolve the diketone and the α,β-unsaturated carbonyl compound in ethanol.
-
Add the base to the stirred solution.
-
Heat the mixture to reflux and maintain for the required reaction time (e.g., 1 hour).
-
After cooling to room temperature, pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the crude product by vacuum filtration.
-
The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol).
Conclusion
Both this compound and linear diketones are versatile and powerful tools in the arsenal of synthetic and medicinal chemists. The primary distinctions lie in their physical state, the acidity of their active methylene protons, and the conformational rigidity of the resulting products.
-
Linear diketones , such as acetylacetone, are readily available liquids that serve as excellent precursors for a wide range of acyclic and heterocyclic compounds. Their chemistry is well-established and they are suitable for a broad array of applications.
-
This compound , as a cyclic diketone, offers a more rigid scaffold. The derivatives synthesized from this starting material will have a more defined three-dimensional structure, a feature that is often sought after in drug discovery to enhance binding affinity and selectivity for biological targets. The potentially higher acidity of its active methylene group could also lead to different reactivity profiles.
The choice between a cyclic and a linear diketone will ultimately be guided by the specific goals of the research program, including the desired structural features of the target molecules and the synthetic methodologies to be employed. This guide provides a foundational understanding to aid in this critical decision-making process.
References
- 1. researchgate.net [researchgate.net]
- 2. anjs.edu.iq [anjs.edu.iq]
- 3. Reactions of salicylaldehydes with activated terminal alkynes in aqueous media: synthesis of 3-substituted 4-hydroxy chromenes as potential cytotoxic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Ch21: Active methylenes [www3.chem.ucalgary.ca]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 10. BJOC - Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives [beilstein-journals.org]
- 11. d-nb.info [d-nb.info]
- 12. researchgate.net [researchgate.net]
- 13. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 14. 2H-Chromene synthesis [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. On the strong difference in reactivity of acyclic and cyclic diazodiketones with thioketones: experimental results and quantum-chemical interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone [organic-chemistry.org]
- 18. Asymmetric Michael addition reactions catalyzed by calix[4]thiourea cyclohexanediamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ch21: Active methylenes [chem.ucalgary.ca]
Safety Operating Guide
Essential Safety and Logistical Information for Handling 1,3-Cyclohexanedione
Disclaimer: A specific Safety Data Sheet (SDS) for 4-Cyclohexyloxane-2,6-dione was not found. The following information is based on the closely related compound, 1,3-Cyclohexanedione , and should be used as a guideline with caution. It is crucial to consult the specific SDS for any chemical before handling it.
This document provides essential safety and logistical information for handling 1,3-Cyclohexanedione, which can be used as a proxy for this compound due to their structural similarities. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling 1,3-Cyclohexanedione.
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact.[2][3] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1] In case of dust formation, use an approved particulate respirator.[2] |
Operational Plan
Adherence to a strict operational plan is crucial for the safe handling of 1,3-Cyclohexanedione.
1. Preparation:
-
Ensure adequate ventilation in the work area, preferably a fume hood.[3]
-
Inspect all PPE for integrity before use.
-
Locate the nearest safety shower and eyewash station.
-
Have appropriate spill cleanup materials readily available.
2. Handling:
-
Avoid all personal contact, including inhalation of dust.[2][4][5]
-
Do not eat, drink, or smoke in the handling area.[1]
-
Use non-sparking tools and avoid all sources of ignition.[2]
3. Storage:
-
Keep away from heat, light, and incompatible materials such as strong oxidizing agents and strong bases.[3][4]
-
Store in the original, tightly sealed container.[2][6] The recommended storage temperature is between 2°C and 8°C.[3]
Disposal Plan
Proper disposal of 1,3-Cyclohexanedione and any contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect waste material in a suitable, labeled, and sealed container.[2]
-
Do not mix with other waste.
-
Handle uncleaned containers as you would the product itself.
2. Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
-
Do not allow the chemical to enter drains or waterways.[2]
Experimental Workflow
The following diagram illustrates the key steps for the safe handling and disposal of 1,3-Cyclohexanedione.
Caption: Workflow for safe handling and disposal of 1,3-Cyclohexanedione.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
